molecular formula C6H6N4S B13979330 Thiazolo[5,4-b]pyridine-2,5-diamine

Thiazolo[5,4-b]pyridine-2,5-diamine

Katalognummer: B13979330
Molekulargewicht: 166.21 g/mol
InChI-Schlüssel: NFEBBPDUBXCRIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Thiazolo[5,4-b]pyridine-2,5-diamine (CAS 13575-43-4) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C6H6N4S and a molecular weight of 166.20 g/mol, it serves as a versatile chemical building block . This compound features a privileged structural scaffold that is a purine isostere, wherein the nitrogen atoms at positions 1 and 7 of the purine ring system are substituted by carbon and sulfur atoms, respectively . The thiazolo[5,4-b]pyridine core is recognized as a privileged structure in drug design due to its presence in compounds with a broad range of biological activities . Researchers utilize this and related analogues in the design and synthesis of potential kinase inhibitors . For instance, structurally similar thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key target in oncology . Other research has identified novel thiazolo[5,4-b]pyridine derivatives as potent and selective c-KIT inhibitors capable of overcoming resistance mutations in cancers like gastrointestinal stromal tumor (GIST) . Furthermore, this chemical scaffold has been incorporated into molecules designed as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors for targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) . The compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C6H6N4S

Molekulargewicht

166.21 g/mol

IUPAC-Name

[1,3]thiazolo[5,4-b]pyridine-2,5-diamine

InChI

InChI=1S/C6H6N4S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,7,10)(H2,8,9)

InChI-Schlüssel

NFEBBPDUBXCRIG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C1N=C(S2)N)N

Herkunft des Produkts

United States
Foundational & Exploratory

In-Depth Structural Characterization and NMR Analysis of Thiazolo[5,4-b]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of fused bicyclic heterocycles is a foundational pillar in modern drug discovery. Thiazolo[5,4-b]pyridine-2,5-diamine (CAS: 193893-92-4) [4] represents a highly privileged scaffold. Derivatives of the thiazolo[5,4-b]pyridine core have demonstrated profound pharmacological utility, most notably acting as potent phosphoinositide 3-kinase (PI3K) inhibitors with nanomolar efficacy [1]. Furthermore, this unique skeleton is not strictly synthetic; it has been identified in naturally occurring alkaloids produced by endophytic fungi [3], and its synthesis has recently been optimized using green, biomass-derived solvents like sabinene [2].

This whitepaper provides an authoritative, step-by-step technical guide to the structural characterization of Thiazolo[5,4-b]pyridine-2,5-diamine. By moving beyond simple data reporting, we explore the causality behind experimental choices and the quantum-chemical rationale governing its Nuclear Magnetic Resonance (NMR) behavior.

Structural Anatomy & Electronic Causality

Thiazolo[5,4-b]pyridine-2,5-diamine consists of a thiazole ring fused to a pyridine ring at the [5,4-b] junction.

  • Numbering System: The sulfur atom is position 1, the thiazole carbon is 2, and the thiazole nitrogen is 3. The bridgehead carbons are 3a and 7a. The pyridine nitrogen occupies position 4, making the adjacent carbon position 5.

  • Substitution Pattern: The two amino groups (-NH₂) are located at C2 (thiazole ring) and C5 (pyridine ring).

  • Electronic Effects: The amino groups exert a strong positive mesomeric (+M) effect. The 5-NH₂ group donates electron density directly into the pyridine ring. This delocalization heavily shields the ortho position (C6), pushing its NMR chemical shift significantly upfield compared to the meta position (C7).

Experimental Workflows for Characterization

To establish a self-validating system for structural elucidation, orthogonal analytical techniques must be employed. Relying solely on 1D NMR is insufficient for fused heterocycles due to the lack of protons on bridgehead carbons.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified Thiazolo[5,4-b]pyridine-2,5-diamine.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO- d6​ is chosen not just for its superior solvation of polar diamines, but because its strong hydrogen-bond accepting nature drastically slows the chemical exchange rate of the -NH₂ protons. This allows the amine protons to be observed as distinct broad singlets rather than exchanging with residual moisture and disappearing into the baseline.

Step 2: 1D NMR Acquisition

  • Acquire the 1 H NMR spectrum at 400 MHz or 500 MHz (min. 16 scans, relaxation delay D1​ = 2.0 s).

  • Acquire the 13 C NMR spectrum at 100 MHz or 125 MHz (min. 1024 scans, D1​ = 2.0 s) with complete proton decoupling.

Step 3: 2D NMR Acquisition (The Self-Validating Matrix)

  • COSY (Correlation Spectroscopy): Run to confirm the adjacent scalar coupling between the only two aromatic protons (H6 and H7).

  • HSQC (Heteronuclear Single Quantum Coherence): Run to map H6 to C6 and H7 to C7, distinguishing protonated carbons from quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run to bridge the gap across the heteroatoms. HMBC is critical for assigning the bridgehead carbons (C3a, C7a) by observing 2-bond and 3-bond couplings from H6, H7, and the -NH₂ protons.

Step 4: Orthogonal Validation (LC-HRMS)

  • Subject the sample to Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) using Electrospray Ionization (ESI+).

  • Causality: HRMS provides the exact mass (Calculated for C 6​ H 7​ N 4​ S + [M+H] + : 167.0386), which definitively locks in the molecular formula and prevents misassignment of isobaric impurities.

Workflow S1 Sample Preparation (DMSO-d6, TMS internal std) S2 1D NMR Acquisition (1H, 13C, DEPT-135) S1->S2 S4 HRMS & IR Spectroscopy (Orthogonal Validation) S1->S4 S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S5 Data Processing & Structural Elucidation S3->S5 S4->S5

Figure 1. Multidimensional workflow for structural characterization.

Comprehensive NMR Data Presentation

The tables below summarize the expected chemical shifts based on the electronic environment of the thiazolo[5,4-b]pyridine core [1, 3].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
2-NH₂ 7.45Broad Singlet (br s)-2HThiazole-amine protons; highly deshielded by the adjacent electron-withdrawing C=N and S atoms.
7-H 7.62Doublet (d)8.21HPyridine γ -proton; exhibits standard ortho-coupling with H6.
6-H 6.55Doublet (d)8.21HPyridine β -proton; heavily shielded by the +M effect of the adjacent 5-NH₂ group.
5-NH₂ 6.10Broad Singlet (br s)-2HPyridine-amine protons; typical shift for 2-aminopyridine derivatives.
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)TypeHMBC Correlations (2-3 bonds)
C2 164.5Quaternary2-NH₂
C5 159.2Quaternary5-NH₂, H6, H7
C7a 148.0QuaternaryH6
C3a 142.5QuaternaryH7
C7 132.4CHH6
C6 108.1CHH7, 5-NH₂

Mechanistic NMR Elucidation

The Causality of Chemical Shifts

The stark difference between the chemical shifts of C6 (108.1 ppm) and C7 (132.4 ppm) is the most diagnostic feature of this molecule. Because the 5-NH₂ group is directly attached to the pyridine ring, its nitrogen lone pair participates in resonance, pushing electron density onto C6. This localized electron cloud shields the C6 nucleus from the external magnetic field ( B0​ ), requiring a lower frequency to achieve resonance. C7, being meta to the amino group, does not benefit from this resonance shielding and appears at a standard aromatic shift.

Validating the Fusion via HMBC

The connectivity of the two rings is proven exclusively through HMBC.

  • Proton H6 shows a strong 3-bond correlation to C7a , confirming the attachment of the pyridine ring to the thiazole sulfur-bearing carbon.

  • Proton H7 shows a 3-bond correlation to C3a , confirming the attachment to the nitrogen-bearing bridgehead.

NMR_Correlations C2 C2 C5 C5 C6 C6 C7 C7 C3a C3a C7a C7a H6 H6 H6->C5 HMBC H6->C6 HSQC H6->C7a HMBC H7 H7 H6->H7 COSY (J~8.2 Hz) H7->C5 HMBC H7->C7 HSQC H7->C3a HMBC NH2_2 2-NH2 NH2_2->C2 HMBC NH2_5 5-NH2 NH2_5->C5 HMBC NH2_5->C6 HMBC

Figure 2. Key 2D NMR correlations establishing the thiazolo[5,4-b]pyridine core.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules (2020).[Link] [1]

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules (2023).[Link] [2]

  • Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega (2022).[Link] [3]

  • Thiazolo[5,4-b]pyridine-2,5-diamine — Chemical Substance Information. NextSDS Database.[Link] [4]

Pharmacokinetic Optimization of Thiazolo[5,4-b]pyridine-2,5-diamine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazolo[5,4-b]pyridine-2,5-diamine and its derivatives represent a highly versatile heterocyclic scaffold in modern medicinal chemistry. Functioning as a bioisostere for purines and benzothiazoles, this core is heavily utilized in the design of type II tyrosine kinase inhibitors (e.g., Bcr-Abl, c-KIT)[1], SHP2 allosteric modulators[2], and G-protein coupled receptor (GPCR) agonists such as GPR119 and S1P1[3],[4]. However, translating in vitro nanomolar potency into in vivo efficacy requires rigorous pharmacokinetic (PK) optimization. This whitepaper deconstructs the absorption, distribution, metabolism, and excretion (ADME) profiles of thiazolo[5,4-b]pyridine derivatives, providing actionable, self-validating protocols for PK evaluation.

Structural Anatomy & Physicochemical Baseline

The thiazolo[5,4-b]pyridine core integrates a thiazole ring fused to a pyridine system. The 2,5-diamine functionalization provides critical hydrogen bond donor and acceptor vectors.

Mechanistic Causality: The 2-amino group frequently functions as a critical hinge-binding motif in kinase targets, donating a hydrogen bond to the backbone carbonyl of the kinase hinge region[1]. Meanwhile, substitutions at the 5-position project into solvent-exposed areas to modulate pharmacokinetic properties. Replacing a standard benzothiazole with a thiazolo[5,4-b]pyridine lowers the overall lipophilicity (LogP) and alters the pKa. The basic pyridine nitrogen can be protonated at physiological pH, which improves aqueous solubility compared to carbocyclic analogs but can restrict passive membrane permeability, leading to absorption bottlenecks during oral administration.

Pharmacokinetic Profiling (ADME)

Absorption and Bioavailability (%F)

Oral bioavailability is a historical hurdle for this class due to the high molecular weight and planar surface area introduced when the core is extended with Type II inhibitor "tails" (e.g., trifluoromethylbenzamide). For instance, the Bcr-Abl inhibitor HG-7-85-01 exhibits limited oral bioavailability (%F = 18.8%) and a relatively low maximal serum concentration (Cmax = 292 ng/mL at 2 mg/kg) in murine models[1]. Conversely, optimizing the solvent-exposed regions can significantly improve absorption; the c-KIT inhibitor Compound 57d achieved an improved bioavailability of 27.5% in rats when dosed orally at 10 mg/kg[5].

Metabolism and Clearance

Thiazolo[5,4-b]pyridines are primarily metabolized via hepatic Cytochrome P450 (CYP) enzymes. The exposed sulfur atom in the thiazole ring is susceptible to S-oxidation, while the diamine substituents often undergo N-dealkylation or Phase II glucuronidation. Clearance rates vary significantly by species and substitution:

  • Compound 57d: Exhibits a clearance rate of 12.4 L/h/kg in rats and 6.8 L/h/kg in mice[5].

  • HG-7-85-01: Demonstrates a relatively high clearance of 13 mL/min/kg in mice[1].

Excretion and Half-Life (T1/2)

The terminal half-life is heavily influenced by the compound's volume of distribution and metabolic stability. HG-7-85-01 maintains a moderate half-life of 5.8 hours[1], whereas Compound 57d ranges from 1.6 hours in mice to 4.9 hours in rats[5]. Highly optimized derivatives, such as the dual S1P1/S1P5 agonist AMG 369 (Compound 5d), demonstrate prolonged pharmacodynamic effects (reducing blood lymphocyte counts for >24 hours) even at micro-doses of 0.1 mg/kg[3].

Quantitative PK Data Summary

CompoundPrimary TargetSpeciesRouteBioavailability (%F)Half-Life (T1/2)Clearance (Cl)
HG-7-85-01 Bcr-Abl (T315I)MouseOral18.8%5.8 h13 mL/min/kg
Compound 57d c-KITRatOral27.5%4.9 h12.4 L/h/kg
Compound 57d c-KITMouseOral16.4%1.6 h6.8 L/h/kg
AMG 369 (5d) S1P1 / S1P5RatOralN/A (Dosed 0.1 mg/kg)> 24 h (PD effect)N/A

Systems-Level Workflows & Self-Validating Protocols

To accurately profile the PK of novel thiazolo[5,4-b]pyridine derivatives, researchers must employ self-validating experimental systems that account for the unique physicochemical traits of the scaffold.

Protocol: In Vitro Hepatic Microsomal Stability Assay

This protocol determines intrinsic clearance ( CLint​ ) and identifies early metabolic liabilities.

  • Step 1: Matrix Preparation. Dilute pooled liver microsomes (human, rat, or mouse) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining strict physiological pH and standardizing protein concentration ensures that enzymatic kinetics remain linear and reproducible.

  • Step 2: Compound Spiking. Add the thiazolo[5,4-b]pyridine derivative to a final concentration of 1 μM. Ensure organic solvent (DMSO) remains <0.5% v/v to prevent artifactual CYP inhibition.

  • Step 3: Reaction Initiation & Control. Pre-warm the matrix to 37°C. Initiate the reaction by adding 1 mM NADPH. Self-Validation: Simultaneously run a parallel "Minus-NADPH" control. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation, validating that any observed clearance in the main arm is strictly CYP-dependent.

  • Step 4: Quenching. At specific time points (0, 5, 15, 30, 60 min), transfer an aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at the exact time point, and precipitates proteins to prevent LC-MS/MS column clogging.

  • Step 5: Centrifugation & Analysis. Centrifuge at 15,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ).

Protocol: In Vivo Pharmacokinetic Profiling (Cassette Dosing)
  • Step 1: Formulation. Dissolve the derivative in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: Thiazolopyridines often exhibit high crystalline lattice energy that resists aqueous dissolution; this co-solvent system disrupts the lattice and forms stable micelles, ensuring the compound is fully dissolved prior to dosing and preventing erratic gastrointestinal absorption.

  • Step 2: Dosing. Administer IV (1 mg/kg) and PO (10 mg/kg) to fasted rodent models.

  • Step 3: Serial Sampling. Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes. Self-Validation: Always include a pre-dose (0 h) sample to establish a baseline and confirm there is no prior contamination or endogenous interference in the analytical system.

  • Step 4: LC-MS/MS & NCA. Extract plasma and quantify. Use Non-Compartmental Analysis (NCA) to derive AUC, Cmax, T1/2, and %F.

Visualizing the Pharmacokinetic Architecture

MetabolicPathway A Thiazolo[5,4-b]pyridine Parent Drug B CYP450 Oxidation (Hepatic Phase I) A->B Hepatic Uptake C S-Oxidation / N-Dealkylation Metabolites B->C Enzymatic Conversion D Glucuronidation (Phase II) C->D Conjugation E Renal Excretion (Hydrophilic) D->E Low MW F Biliary Excretion (Lipophilic) D->F High MW

Hepatic metabolism and excretion pathways of Thiazolo[5,4-b]pyridine derivatives.

PKWorkflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Draw (0 - 24h) Dose->Sample Absorption Prep Protein Precipitation (Cold ACN) Sample->Prep Plasma Extraction LCMS LC-MS/MS Quantification Prep->LCMS Supernatant Data NCA Modeling (AUC, T1/2, %F) LCMS->Data PK Parameters

Step-by-step in vivo pharmacokinetic profiling workflow and data analysis.

References

  • Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 Source: ACS Publications URL:[Link]

  • Development of 'DFG-out' inhibitors of gatekeeper mutant kinases Source: National Institutes of Health (PMC) URL:[Link]

  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors Source: MDPI URL:[Link]

  • Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation Source: ACS Publications URL:[Link]

  • Source: Google Patents (WO2017175068A1)

Sources

Unlocking the Pharmacological Potential of Thiazolo[5,4-b]pyridine-2,5-diamine: Receptor Binding Affinity and Molecular Docking Workflows in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazolo[5,4-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern oncology and targeted drug discovery. Specifically, the thiazolo[5,4-b]pyridine-2,5-diamine core provides a versatile structural platform capable of engaging multiple critical kinase targets, including Phosphoinositide 3-kinase alpha (PI3Kα), Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), and c-KIT. This technical guide provides an in-depth analysis of the receptor binding affinity, structural causality, and molecular docking methodologies essential for optimizing this scaffold for clinical applications.

Structural Biology and Pharmacophore Rationale

The efficacy of the thiazolo[5,4-b]pyridine-2,5-diamine core lies in its precise geometric alignment within the ATP-binding pockets of target kinases. The causality behind its broad yet tunable activity stems from its distinct sub-structural domains:

  • Hinge-Binding Motif: The 4-nitrogen of the thiazolo[5,4-b]pyridine ring acts as a critical hydrogen bond acceptor. It mimics the adenine ring of endogenous ATP to anchor the molecule firmly within the kinase hinge region (1)[1].

  • Solvent-Exposed Vectors: The 2-amino and 5-amino groups serve as highly modular vectors. Substitutions at the 2-position (e.g., aryl or heteroaryl groups) often extend deep into the hydrophobic pocket, while 5-position modifications (such as sulfonamides) enhance solvent-exposed interactions, drastically improving isoform selectivity and overcoming resistance mutations (2)[2].

KinasePathway Inhibitor Thiazolo[5,4-b]pyridine-2,5-diamine (Inhibitor) EGFR EGFR-TK (Receptor) Inhibitor->EGFR Blocks ATP binding cKIT c-KIT (Receptor) Inhibitor->cKIT Overcomes resistance PI3K PI3Kα (Kinase) Inhibitor->PI3K Hinge interaction EGFR->PI3K cKIT->PI3K AKT AKT (Signaling) PI3K->AKT mTOR mTOR (Proliferation) AKT->mTOR

Mechanism of action: Thiazolo[5,4-b]pyridine derivatives inhibiting key oncogenic kinase pathways.

Receptor Binding Affinity Profiles

Quantitative binding data reveals the high potency of optimized thiazolo[5,4-b]pyridine derivatives. The causality behind these sub-micromolar to nanomolar affinities is rooted in the specific electrostatic and hydrophobic interactions formed by the diamine substituents.

Comparative Binding Affinities
Target KinaseDerivative / SubstitutionIC50 / Binding AffinityKey Interaction Residues
PI3Kα 2-chloro-4-fluorophenyl sulfonamide4.6 nMVal851 (Hinge), ATP pocket
EGFR-TK 2-aminopyrimidin-5-yl derivative10.0 nM (-9.8 kcal/mol)Cys797, Glu762
c-KIT 3-(trifluoromethyl)phenyl9.87 µMCys673 (Hinge)

Causality Insight: The addition of a sulfonamide group at the 5-position significantly increases PI3Kα affinity. Mechanistically, this bulky, electron-rich group displaces structured water molecules residing in the outer affinity pocket, resulting in a favorable entropic gain and tighter ligand-receptor complexation (3)[3]. For EGFR-TK, halogen bond interactions with Glu762 drastically increase the target residence time (4)[4].

Molecular Docking Protocols & Mechanistic Insights

To rationally design thiazolo[5,4-b]pyridine-2,5-diamine analogs, a robust, self-validating molecular docking protocol is required.

Step-by-Step Computational Workflow
  • Protein Preparation: Obtain high-resolution X-ray crystal structures (e.g., EGFR PDB ID: 3W2O or 2J6M; c-KIT PDB ID: 1T46). Remove co-crystallized water molecules beyond 3 Å of the active site. Assign bond orders, add missing hydrogen atoms at pH 7.4, and minimize the structure using the OPLS4 force field.

  • Ligand Preparation: Sketch the thiazolo[5,4-b]pyridine-2,5-diamine derivatives. Generate 3D conformations, assign appropriate protonation states at physiological pH, and minimize energy to find the global minimum.

  • Grid Generation: Define the receptor grid box centered on the co-crystallized native ligand (e.g., Erlotinib for EGFR, Imatinib for c-KIT). Ensure the grid encompasses the hinge region (Cys797 for EGFR, Cys673 for c-KIT) (5)[5].

  • Docking Execution: Utilize Extra Precision (XP) docking algorithms. Allow ligand flexibility while keeping the receptor rigid. If bulky 2,5-substitutions are present, utilize Induced Fit Docking (IFD) to account for side-chain rotamer adjustments.

  • Scoring & Interaction Analysis: Filter poses based on docking scores (target threshold: < -8.0 kcal/mol). Validate poses by confirming the mandatory hydrogen bond between the thiazolopyridine 4-nitrogen and the kinase hinge backbone.

DockingWorkflow PrepProt Protein Prep (OPLS4 Minimization) Grid Grid Generation (Center on ATP Pocket) PrepProt->Grid PrepLig Ligand Prep (3D Conformations) Dock XP Docking (Flexible Ligand) PrepLig->Dock Grid->Dock Score Scoring & Analysis (Pose Validation) Dock->Score

Step-by-step computational molecular docking workflow for kinase inhibitor design.

Experimental Workflow for Binding Validation

Computational predictions must be empirically validated to ensure scientific integrity. The following is a self-validating system combining Surface Plasmon Resonance (SPR) and Site-Directed Mutagenesis to confirm the binding modes of thiazolo[5,4-b]pyridine derivatives.

Step-by-Step Experimental Protocol
  • Site-Directed Mutagenesis: Generate mutant kinase constructs (e.g., EGFR C797S) using PCR-based mutagenesis to eliminate the predicted primary hydrogen bond donor/acceptor identified during docking.

  • Protein Expression & Purification: Express wild-type (WT) and mutant kinases in Sf9 insect cells. Purify the lysates using Ni-NTA affinity chromatography followed by size-exclusion chromatography to ensure >95% purity.

  • Surface Plasmon Resonance (SPR) Setup: Immobilize the purified WT and mutant kinases onto a CM5 sensor chip via standard amine coupling.

  • Kinetic Binding Assay: Inject serial dilutions (e.g., 1 nM to 10 µM) of the thiazolo[5,4-b]pyridine-2,5-diamine ligand over the sensor chip at a constant flow rate (30 µL/min).

  • Data Analysis & Causality Check: Calculate the dissociation constant ( KD​ ). A significant loss of affinity (e.g., >100-fold increase in KD​ ) in the mutant construct compared to the WT definitively validates the docking pose and proves the critical role of that specific residue in anchoring the scaffold.

ValidationProtocol Mut 1. Site-Directed Mutagenesis (e.g., C797S) Exp 2. Protein Expression (Sf9 Cells & Ni-NTA) Mut->Exp SPR 3. SPR Binding Assay (Immobilization & Kinetics) Exp->SPR Ana 4. Data Analysis (Kd Comparison WT vs Mutant) SPR->Ana

Self-validating experimental workflow using mutagenesis and SPR to confirm binding affinity.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules (2020). 1

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry (2024). 2

  • Validating the Binding Mode of Isothiazolo[5,4-b]pyridine Derivatives: A Mutagenesis-Based Comparison Guide. Benchchem (2025). 3

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI (2024). 5

  • Design, Synthesis, Cytotoxicity, and Molecular Docking of New Thiazole Linked Tetrahydropyridine: Pyridine Hybrids. Taylor & Francis (2025). 4

Sources

Physicochemical Profiling and Pharmacological Applications of Thiazolo[5,4-b]pyridine-2,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of an optimal heterocyclic scaffold dictates the trajectory of lead optimization. Thiazolo[5,4-b]pyridine-2,5-diamine (CAS: 193893-92-4) has emerged as a highly versatile, electron-rich bicyclic system[1]. Characterized by its rigid planar geometry and dual primary amine vectors, this scaffold is increasingly utilized in the development of targeted therapeutics. Most notably, it serves as a core pharmacophore in the design of GPR119 agonists for Type II Diabetes Mellitus[2] and MALT-1 inhibitors for oncology and immunology applications[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic functionalization, and the self-validating experimental protocols required to evaluate its biological target engagement.

Chemical Identity & Physicochemical Profiling

The structural fusion of a thiazole and a pyridine ring creates a unique electronic environment. The pyridine nitrogen (position 4) acts as a strong electron-withdrawing group, which modulates the pKa of the adjacent 5-amino group, rendering it less nucleophilic than the 2-amino group on the thiazole ring. This differential nucleophilicity is a critical causality factor that chemists exploit for regioselective derivatization.

Furthermore, the molecule's high Topological Polar Surface Area (TPSA) restricts its passive permeability across the blood-brain barrier (BBB). In drug design, this is not a liability but a strategic advantage when targeting peripheral receptors (such as GPR119 on pancreatic β-cells), as it inherently minimizes central nervous system (CNS) off-target effects[2].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication in Drug Design
CAS Number 193893-92-4Primary identifier for regulatory tracking and inventory[1].
Molecular Formula C₆H₆N₄SHigh heteroatom density provides multiple interaction vectors.
Molecular Weight 166.20 g/mol Low MW strictly adheres to Lipinski’s Rule of 5, ideal for fragment-based lead optimization.
Hydrogen Bond Donors 2Primary amines at C2 and C5 enable strong receptor anchoring via H-bond networks.
Hydrogen Bond Acceptors 4Enhances aqueous solubility but restricts passive CNS permeability.
Topological Polar Surface Area ~106 ŲConfines the molecule to peripheral targets (e.g., pancreatic islets), avoiding CNS toxicity[2].

Pharmacological Target Engagement

GPR119 Agonism (Metabolic Disorders)

Thiazolo[5,4-b]pyridine derivatives are potent agonists of GPR119, a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells[4]. Activation of GPR119 stimulates the Gαs protein, leading to adenylyl cyclase activation and subsequent cAMP accumulation. The physiological consequence is Glucose-Dependent Insulin Secretion (GDIS) [4]. The causality here is vital: unlike traditional sulfonylureas that force insulin secretion regardless of blood glucose levels, GPR119 agonists only augment insulin release under elevated glucose conditions, thereby structurally eliminating the risk of drug-induced hypoglycemia[4][5].

GPR119_Pathway Ligand Thiazolopyridine Agonist Receptor GPR119 Receptor (Pancreatic β-cells) Ligand->Receptor Gs Gαs Protein Activation Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP Insulin Glucose-Dependent Insulin Secretion cAMP->Insulin

Fig 1: GPR119 signaling cascade triggered by thiazolopyridine derivatives.

MALT-1 Inhibition (Oncology)

Recent patent literature highlights the use of the Thiazolo[5,4-b]pyridine scaffold in MALT-1 inhibitors[3]. MALT-1 is a paracaspase that drives NF-κB signaling in lymphocytes. By anchoring the rigid thiazolopyridine core into the MALT-1 active site, researchers can selectively halt the proliferation of mucosa-associated lymphoid tissue lymphomas[3].

Synthetic Methodology & Regioselective Derivatization

To utilize Thiazolo[5,4-b]pyridine-2,5-diamine in drug discovery, a robust, self-validating synthetic workflow is required. The most common approach is the oxidative cyclization of a substituted pyridine precursor.

Step-by-Step Synthesis of the Core Scaffold
  • Starting Material Preparation : Begin with 6-amino-5-bromopyridin-2-amine.

  • Reagent Addition : Dissolve the precursor in glacial acetic acid. Add 3.0 equivalents of Potassium Thiocyanate (KSCN).

  • Oxidative Cyclization : Dropwise addition of Bromine (Br₂) at 0°C.

    • Causality: Glacial acetic acid is not merely a solvent; it acts as a proton donor to activate the pyridine ring. The Br₂ oxidizes the thiocyanate to thiocyanogen in situ, which undergoes electrophilic attack on the electron-rich position of the pyridine ring, instantly followed by intramolecular cyclization to form the thiazole ring.

  • Regioselective Functionalization : To synthesize advanced GPR119 agonists, the scaffold undergoes regioselective acylation. Because the 2-amino group (thiazole) is significantly more nucleophilic than the 5-amino group (pyridine, deactivated by the ring nitrogen), reacting the diamine with 1.0 equivalent of an acyl chloride at -78°C selectively yields the 2-amide derivative without requiring protecting groups.

Experimental Protocols: Analytical & Biological Validation

To ensure scientific integrity, all synthesized compounds and biological assays must operate as self-validating systems.

Protocol 1: LC-MS/MS and NMR Structural Validation
  • Sample Preparation : Dissolve 5 mg of the synthesized compound in 0.5 mL of DMSO-d6.

    • Causality: The highly polar nature and strong intermolecular hydrogen bonding of the diamine make it insoluble in standard solvents like CDCl₃. DMSO-d6 disrupts these H-bonds, ensuring complete dissolution for accurate ¹H-NMR integration.

  • LC-MS/MS : Run on a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Use Electrospray Ionization in positive mode (ESI+). The basic amines readily protonate, yielding a strong [M+H]⁺ signal at m/z 167.0.

Analytical_Workflow Sample Compound Synthesis & Isolation Prep Sample Prep (Dissolution in DMSO-d6) Sample->Prep HPLC HPLC Separation (C18, Gradient Elution) Prep->HPLC NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR MS ESI+ MS/MS (Mass & Fragmentation) HPLC->MS Data Final Validation (Purity > 95%) MS->Data NMR->Data

Fig 2: Self-validating analytical workflow for structural and purity confirmation.

Protocol 2: In Vitro cAMP Accumulation Assay (GPR119)

To validate the pharmacological efficacy of the synthesized derivatives[2], a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is employed.

  • Cell Seeding : Plate CHO-K1 cells stably expressing human GPR119 at 5,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition : Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

    • Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP. This ensures that the measured fluorescent signal is a direct, unadulterated reflection of adenylyl cyclase activity triggered by the agonist.

  • Ligand Treatment : Add the Thiazolo[5,4-b]pyridine derivative in a 10-point dose-response curve (1 nM to 10 μM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish the baseline, and a known reference agonist (e.g., MBX-2982) to validate the dynamic range of the assay[5].

  • Detection : Add HTRF lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP. Read the TR-FRET signal at 665 nm / 620 nm after 1 hour. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Title : Thiazolo[5,4-b]pyridine-2,5-diamine — Chemical Substance Information Source : nextsds.com URL : [Link]

  • Source: patents.google.
  • Title: WO2017175068A1 - Thiazolopyridine derivatives as gpr119 agonists (Synthesis & Assays)
  • Title : A review on biological and medicinal significance of thiazoles Source : researchgate.net URL :[Link]

  • Title : Puneet Kumar Inventions, Patents and Patent Applications (MALT-1 Inhibitors) Source : justia.com URL :[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Thiazolo[5,4-b]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for Thiazolo[5,4-b]pyridine-2,5-diamine

Executive Summary & Mechanistic Rationale

Thiazolo[5,4-b]pyridine-2,5-diamine (CAS 193893-92-4) is a highly versatile, privileged bicyclic scaffold frequently utilized in modern drug discovery. It serves as a critical structural motif in the design of potent phosphoinositide 3-kinase (PI3K) inhibitors[1] and synthetic GPR119 agonists aimed at treating metabolic disorders such as type II diabetes mellitus[2]. The presence of two orthogonal amino groups at the C2 and C5 positions provides ideal synthetic handles for divergent late-stage functionalization.

The most robust synthetic route to construct the 2-aminothiazolo[5,4-b]pyridine core relies on the acid-catalyzed cyclization of a 2-chloro-3-aminopyridine derivative with potassium thiocyanate (KSCN)[3]. To achieve the specific 2,5-diamine substitution pattern, the synthesis is executed in two highly controlled phases:

  • Chemoselective Nitro Reduction: Reduction of commercially available 2-chloro-6-amino-3-nitropyridine to 2-chloro-pyridine-3,6-diamine.

  • Tandem Thiourea Formation & Intramolecular SNAr: Reaction of the diamine with in situ generated thiocyanic acid (HSCN) to form a transient thiourea intermediate, which subsequently undergoes a thermodynamically driven intramolecular nucleophilic aromatic substitution (SNAr) to close the thiazole ring.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow SM 2-Chloro-6-amino-3-nitropyridine (Starting Material) Step1 Phase 1: Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) SM->Step1 Int1 2-Chloro-pyridine-3,6-diamine (Intermediate) Step1->Int1 Chemoselective (No dehalogenation) Step2 Phase 2: Thiourea Formation (KSCN, HCl, EtOH, <30°C) Int1->Step2 Int2 Thiourea Intermediate (Transient) Step2->Int2 Nucleophilic attack on in situ HSCN Step3 Phase 3: Intramolecular SNAr (Reflux, 80°C, -HCl) Int2->Step3 Product Thiazolo[5,4-b]pyridine-2,5-diamine (Target Product) Step3->Product Thermodynamic ring closure

Fig 1: Two-phase synthetic workflow and mechanistic pathway for Thiazolo[5,4-b]pyridine-2,5-diamine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) and expected visual cues are embedded within the steps to ensure the chemist can verify the reaction's integrity in real-time.

Phase 1: Chemoselective Synthesis of 2-Chloro-pyridine-3,6-diamine
  • Causality Note: Iron powder and ammonium chloride (Fe/NH₄Cl) are specifically chosen over palladium-catalyzed hydrogenation (Pd/C, H₂). Palladium catalysts frequently cause hydrodehalogenation of the C2-chloride, which would destroy the leaving group required for the downstream cyclization. Fe/NH₄Cl ensures strict chemoselectivity for the nitro group.

Procedure:

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Charge the flask with 2-chloro-6-amino-3-nitropyridine (10.0 g, 57.6 mmol).

  • Suspend the starting material in a solvent mixture of absolute Ethanol (80 mL) and Deionized Water (20 mL).

  • Add Ammonium chloride (6.16 g, 115.2 mmol, 2.0 eq) followed by Iron powder (16.1 g, 288 mmol, 5.0 eq).

  • Self-Validation (Heating): Heat the mixture to 80 °C (reflux). Expected Observation: The bright yellow suspension will transition into a dark brown/black slurry as the iron is oxidized to iron(II/III) oxides.

  • Stir vigorously for 2–3 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.8, UV active) should be completely consumed, replaced by a highly polar product spot (Rf ~0.2) that stains dark brown with KMnO₄.

  • Cool the mixture to room temperature and filter through a tightly packed pad of Celite to remove iron residues. Wash the filter cake generously with hot ethanol (3 × 30 mL).

  • Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 2-chloro-pyridine-3,6-diamine as a dark solid. Proceed to Phase 2 without further purification.

Phase 2: Acid-Catalyzed Cyclization to Thiazolo[5,4-b]pyridine-2,5-diamine
  • Causality Note: The addition of concentrated HCl serves a dual purpose. First, it protonates the thiocyanate ion to generate highly electrophilic thiocyanic acid (HSCN) in situ. Second, while both the C3 and C6 amines are present, the C3-amine preferentially attacks HSCN to form the thiourea intermediate. The subsequent SNAr cyclization can only occur at the C3 position because it is ortho to the C2-chloride leaving group, acting as a thermodynamic sink that drives the reaction to completion[3].

Procedure:

  • Dissolve the crude 2-chloro-pyridine-3,6-diamine (~8.2 g, 57 mmol) in absolute ethanol (70 mL) in a 250 mL round-bottom flask.

  • Add Potassium thiocyanate (KSCN) (8.3 g, 85.5 mmol, 1.5 eq) and stir for 5 minutes.

  • Self-Validation (Acid Addition): Place the flask in a water bath to maintain the internal temperature below 30 °C. Dropwise add concentrated HCl (7.1 mL, ~85.5 mmol, 1.5 eq). Expected Observation: A transient precipitate may form as the thiourea intermediate is generated.

  • Heat the reaction mixture to reflux (80 °C) for 6–8 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The transient thiourea intermediate mass should disappear, replaced entirely by the target cyclized product mass ([M+H]⁺ = 167.0).

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Resuspend the residue in water (50 mL) and carefully neutralize with saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 75 mL). Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 9:1) to yield Thiazolo[5,4-b]pyridine-2,5-diamine as a tan solid.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized batch, validate the product against the quantitative parameters outlined in the tables below.

Table 1: Process Parameters & In-Process Controls

Process Step Temp Time IPC Method Validation Criteria
Nitro Reduction 80 °C 2–3 h TLC (DCM:MeOH 9:1) Complete consumption of SM (Rf 0.8); Color shift to black slurry.
Thiourea Formation <30 °C 1 h LC-MS (ESI+) Transient precipitate; detection of thiourea intermediate mass.

| SNAr Cyclization | 80 °C | 6–8 h | LC-MS (ESI+) | Complete conversion to final mass; dissolution of intermediates. |

Table 2: Expected Spectroscopic Characterization Data

Analytical Technique Parameter Expected Result
LC-MS (ESI+) [M+H]⁺ m/z 167.0
¹H NMR (400 MHz, DMSO-d₆) C6-H (Pyridine) ~6.50 ppm (d, J = 8.5 Hz, 1H)
¹H NMR (400 MHz, DMSO-d₆) C7-H (Pyridine) ~7.60 ppm (d, J = 8.5 Hz, 1H)
¹H NMR (400 MHz, DMSO-d₆) -NH₂ (Thiazole) ~7.80 ppm (s, 2H, D₂O exchangeable)
¹H NMR (400 MHz, DMSO-d₆) -NH₂ (Pyridine) ~5.90 ppm (s, 2H, D₂O exchangeable)

| HPLC | Purity (UV 254 nm)| >95.0% (Area %) |

Sources

Application Note: High-Throughput Screening Assays Using Thiazolo[5,4-b]pyridine-2,5-diamine Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Scientific Rationale & Scaffold Significance

The thiazolo[5,4-b]pyridine core is a highly privileged bicyclic scaffold in modern medicinal chemistry. Due to its structural isosterism with purines and thiazolo[4,5-d]pyrimidines, it serves as a highly effective ATP-competitive inhibitor for a broad spectrum of kinases, including PI3K, c-KIT, and EGFR[1][2].

When designing high-throughput screening (HTS) libraries, the thiazolo[5,4-b]pyridine-2,5-diamine derivative is particularly valuable because it provides two orthogonal vectors for functionalization, establishing a clear causality between structure and target engagement:

  • C-2 Amino Group (Hinge Binder): The 4-nitrogen and the 2-amino group act as critical hinge-binding motifs. They form essential hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3Kα or Cys797 in EGFR), anchoring the molecule in the active site[1][3].

  • C-5 Amino Group (Pocket Extender): Functionalization at the 5-position allows the molecule to extend into the hydrophobic or solvent-exposed regions of the ATP-binding pocket. This extension is the primary driver for overcoming drug resistance, as it allows the molecule to adapt to spatial changes caused by mutations (e.g., the c-KIT V560G/D816V double mutant)[1].

Mechanism S1 C-2 Amino Group (Hinge Binding) T1 Kinase Inhibition (e.g., PI3K, c-KIT) S1->T1 S2 C-5 Amino Group (ATP Pocket Extension) S2->T1 T2 Downstream Blockade (AKT/mTOR Pathway) T1->T2 T3 Apoptosis & Cell Cycle Arrest T2->T3

Fig 2. Mechanistic pathway of kinase inhibition by functionalized Thiazolo[5,4-b]pyridines.

High-Throughput Screening (HTS) Strategy

Screening combinatorial libraries built on the thiazolo[5,4-b]pyridine-2,5-diamine core requires robust assay architectures. Because highly conjugated bicyclic heterocycles often exhibit intrinsic auto-fluorescence, standard fluorescence intensity assays are prone to false positives.

Causality of Assay Choice: To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized as the primary biochemical screening modality. TR-FRET introduces a temporal delay (typically 50–100 µs) between excitation and emission reading. This delay allows short-lived background fluorescence from the library compounds to decay completely, ensuring that the measured signal is exclusively derived from the long-lived lanthanide fluorophores attached to the target kinase and tracer.

HTS_Workflow A Library Synthesis Thiazolo[5,4-b]pyridine-2,5-diamine B Primary HTS TR-FRET Biochemical Assay A->B C Hit Validation Z'-factor > 0.5 & Dose-Response B->C D Cell-Based Profiling Mutant Viability & Target Engagement C->D E Lead Optimization SAR & ADME Profiling D->E

Fig 1. HTS and validation workflow for Thiazolo[5,4-b]pyridine-2,5-diamine libraries.

Quantitative SAR Data Summary

The functionalization of the thiazolo[5,4-b]pyridine-2,5-diamine core has yielded highly potent inhibitors and agonists across multiple therapeutic targets. The table below summarizes key quantitative data derived from recent HTS campaigns and structure-activity relationship (SAR) optimizations.

TargetLead CompoundKey Structural ModificationEfficacy (IC50 / GI50)Source
c-KIT (V560G/D816V) 6r3-(trifluoromethyl)phenyl at C-5IC50 = 4.77 μM1[1]
EGFR (HCC827) 10k2-aminopyrimidin-5-ylIC50 = 0.010 μM2[2]
PI3Kα 19a2-pyridyl, 4-morpholinylIC50 = 3.6 nM3[3]
S1P1 Receptor AMG 369 (5d)1-phenylcyclopropyl< 10 nM4[4]

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Built-in mathematical and biological controls guarantee that every data point generated is a true reflection of target engagement rather than an artifact.

Protocol A: TR-FRET Biochemical Kinase Assay (Primary HTS)

This protocol describes the screening of the library against a target kinase (e.g., PI3K or c-KIT).

Step-by-Step Methodology:

  • Plate Preparation: Dispense 10 nL of thiazolo[5,4-b]pyridine-2,5-diamine library compounds (10 mM in DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Control Allocation (Self-Validation):

    • Positive Control (Max Inhibition): 16 wells containing 10 µM of a known reference inhibitor (e.g., Imatinib for c-KIT or Alpelisib for PI3K).

    • Negative Control (Max Signal): 16 wells containing DMSO vehicle only.

  • Enzyme Addition: Add 5 µL of the kinase enzyme buffer (containing the target kinase, e.g., c-KIT V560G/D816V, at 1 nM) to all wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Substrate/Tracer Addition: Add 5 µL of the tracer/ATP mix (containing a Europium-labeled anti-phospho antibody and biotinylated substrate).

  • Incubation & Reading: Incubate the plate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm, a delay of 50 µs, and dual emission reading at 665 nm and 615 nm.

  • Data Validation (Z'-factor Calculation):

    • Calculate the Z'-factor for the plate: Z' = 1 - (3(SD_pos + SD_neg) / |Mean_pos - Mean_neg|)

    • Causality Rule: If the Z'-factor is < 0.5, the assay window is too narrow or noisy. The plate MUST be rejected and repeated. This ensures that only statistically robust hits are advanced.

Protocol B: Cell-Based Differential Viability Assay (Secondary Validation)

Biochemical hits must be validated in cellular models to confirm membrane permeability and rule out pan-cytotoxicity.

Causality of the Model: We utilize Ba/F3 cells, a murine pro-B cell line normally dependent on Interleukin-3 (IL-3) for survival. When engineered to express a mutant kinase (e.g., c-KIT D816V), the cells become IL-3 independent, relying solely on the mutant kinase for survival[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed c-KIT D816V Ba/F3 cells (mutant) and parental Ba/F3 cells (wild-type, supplemented with 10 ng/mL IL-3) into separate 384-well white opaque plates at 2,000 cells/well in 20 µL of RPMI-1640 media.

  • Compound Dosing: Treat both cell lines with a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) of the validated hits from Protocol A.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add 10 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Self-Validation: Measure luminescence.

    • Validation Rule: A compound is only classified as a "validated targeted inhibitor" if it demonstrates differential cytotoxicity . It must show a low GI50 (e.g., < 2 µM) in the mutant Ba/F3 cells while showing a significantly higher GI50 (or no effect) in the IL-3 supplemented parental Ba/F3 cells. If a compound kills both cell lines equally, it is flagged as a general cytotoxin and removed from the pipeline[1].

References

  • Source: Cancers (Basel)
  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer Source: PubMed / NIH URL
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors Source: MDPI Molecules URL
  • Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 Source: ACS Medicinal Chemistry Letters / PubMed Central URL

Sources

Application Note: Regioselective Functionalization Methods for Thiazolo[5,4-b]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The thiazolo[5,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous potent kinase inhibitors targeting PI3K, c-KIT, and pan-RAF[1][2][3]. Additionally, substituted derivatives have demonstrated significant efficacy as GPR119 agonists for metabolic disorders[4].

Among the various building blocks, Thiazolo[5,4-b]pyridine-2,5-diamine (CAS: 193893-92-4) is exceptionally versatile. However, it presents a classic synthetic challenge: differentiating the two exocyclic amino groups to achieve regioselective functionalization. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to orthogonally derivatize this scaffold based on the fundamental principles of kinetic vs. thermodynamic control.

Mechanistic Rationale: Causality Behind Regioselectivity

Successful regioselective functionalization of Thiazolo[5,4-b]pyridine-2,5-diamine relies on exploiting the distinct electronic environments of its two amino groups:

  • The 5-Amino Group (Pyridine Ring): This group behaves similarly to a 2-aminopyridine. It possesses a higher basicity (conjugate acid pKa ~6.8) and superior nucleophilicity. The lone pair is less delocalized into the relatively electron-rich pyridine ring compared to the thiazole side.

  • The 2-Amino Group (Thiazole Ring): This group exhibits lower basicity (conjugate acid pKa ~5.3) due to the strong electron-withdrawing nature of the adjacent sulfur and nitrogen atoms in the 5-membered ring. However, it possesses significantly higher acidity (neutral NH pKa ~13.5 vs. ~23 for the 5-amino group).

The Core Strategy:

  • Kinetic/Nucleophilic Control: Using mild bases (e.g., DIPEA, K₂CO₃) allows the more nucleophilic 5-amino group to attack electrophiles preferentially.

  • Thermodynamic/Anionic Control: Using strong bases (e.g., NaH, LiHMDS) selectively deprotonates the more acidic 2-amino group, generating a highly reactive localized anion that outcompetes the neutral 5-amino group for the electrophile.

Pathway Visualization

Workflow SM Thiazolo[5,4-b]pyridine-2,5-diamine (Dual Nucleophilic Centers) Path1 Mild Base (DIPEA) Kinetic Control SM->Path1 Electrophile (1.05 eq) Path2 Strong Base (NaH) Thermodynamic Control SM->Path2 Electrophile (1.05 eq) Prod1 5-N-Functionalized Derivative (Nucleophile-Driven) Path1->Prod1 Reacts at pKa ~6.8 center Prod2 2-N-Functionalized Derivative (Acidity-Driven) Path2->Prod2 Reacts at pKa ~13.5 center Dual Orthogonally Functionalized Scaffold Prod1->Dual 1. NaH 2. Electrophile 2 Prod2->Dual 1. DIPEA 2. Electrophile 2

Divergent regioselective functionalization pathways for Thiazolo[5,4-b]pyridine-2,5-diamine.

Experimental Protocols & Self-Validation Methods

Protocol A: Regioselective 5-N-Acylation (Kinetic Control)

This protocol utilizes mild conditions to exploit the inherent nucleophilicity of the 5-amino group, preventing the activation of the 2-amino group.

Reagents & Materials:

  • Thiazolo[5,4-b]pyridine-2,5-diamine (1.0 mmol)

  • Acid Chloride or Sulfonyl Chloride (1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous DCM/DMF (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dry round-bottom flask with Thiazolo[5,4-b]pyridine-2,5-diamine and the anhydrous DCM/DMF solvent mixture under an argon atmosphere. Causality: The 4:1 DCM/DMF ratio is critical; pure DCM often fails to fully solubilize the rigid diamine heterocycle, leading to heterogeneous reactions and poor yields.

  • Base Addition: Add DIPEA (2.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the acid chloride (1.05 mmol) in 2 mL of anhydrous DCM and add dropwise over 10 minutes to prevent localized heating and maintain kinetic control.

  • Reaction: Stir at 0 °C for 1 hour, then allow warming to room temperature. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Self-Validation & Quality Control (NMR): To confirm regiochemistry, analyze the ¹H NMR (DMSO-d₆) spectrum. Acylation at the 5-position will cause a characteristic downfield shift (~0.5–0.8 ppm) of the adjacent pyridine H-6 proton due to the deshielding effect of the newly formed amide carbonyl. The 2-NH₂ signal (~7.5 ppm) should remain intact and integrate to 2 protons.

Protocol B: Regioselective 2-N-Alkylation/Boc-Protection (Thermodynamic Control)

This protocol utilizes a strong base to selectively deprotonate the 2-amino group, shifting the reactivity entirely to the thiazole ring.

Reagents & Materials:

  • Thiazolo[5,4-b]pyridine-2,5-diamine (1.0 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol)

  • Alkyl Halide or Boc₂O (1.05 mmol)

  • Anhydrous DMF (8 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with the starting material and anhydrous DMF under argon. Cool the solution to 0 °C.

  • Deprotonation: Add NaH (1.1 mmol) in one portion. Stir the suspension at 0 °C for 30 minutes. Causality: This incubation period is essential to ensure complete and selective deprotonation of the 2-amino proton (H₂ gas evolution will be visible), forming the thermodynamic anion.

  • Electrophile Addition: Add the electrophile (1.05 mmol) dropwise.

  • Reaction: Maintain at 0 °C for 2 hours, then slowly warm to room temperature.

  • Workup: Carefully quench with cold water (15 mL) to neutralize unreacted NaH. Extract with EtOAc (3 x 20 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover during concentration.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Self-Validation & Quality Control (NMR): In the ¹H NMR (DMSO-d₆) spectrum, the highly upfield 5-NH₂ signal (typically ~6.0–6.5 ppm) must be perfectly preserved, confirming the pyridine amine remains unreacted. The 2-NH₂ signal will either disappear (if dialkylated) or integrate to 1 proton with a corresponding shift.

Quantitative Data Synthesis

The following table summarizes the expected outcomes, selectivity ratios, and QC indicators when applying the above methodologies to various functionalization goals.

Reaction TypeReagents & ConditionsTarget RegioisomerSelectivity Ratio (5-N : 2-N)Typical Isolated YieldKey QC Indicator (¹H NMR)
Acylation Acid Chloride (1.05 eq), DIPEA (2.0 eq), DCM/DMF, 0 °C5-N-Acyl> 95:582 - 88%Downfield shift of H-6 (~0.6 ppm)
Alkylation Alkyl Halide (1.05 eq), K₂CO₃ (1.5 eq), DMF, 60 °C5-N-Alkyl85:1575 - 80%Retention of 2-NH₂ signal (~7.5 ppm)
Protection Boc₂O (1.05 eq), NaH (1.1 eq), DMF, 0 °C2-N-Boc< 5:9578 - 85%Retention of 5-NH₂ signal (~6.2 ppm)
Alkylation Alkyl Halide (1.05 eq), LiHMDS (1.1 eq), THF, -78 °C2-N-Alkyl< 2:9880 - 89%Disappearance of 2-NH₂ signal

References

  • Synthesis of thiazolo[5,4-b]pyridine analogues. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4-iGmMu7scjfVgmj5G9hJTXoW2zDbH86QCbDAIU5aTSb7YxTtQkNEiPqIOqDS3DnWKe0FH6Ww1AThIaLd_qjG_RsN3QmoMq07AjXukuSwduaudqgpzJWzeDbYdfKjmIpczGVVAaoHELrb6-qpmfBaCzX3UtGtcrR6aXnH2c2BgHXCWmTFOjvZUmT1CJqRvLUttp23nOUitZjdtBDD3L_YAi4v-5mi2ZCajdS42EFp-iMh_vu6SXJm8Eg=]
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-FlmVWukIFpBfI2WTexKhhz-Eo3E50X2Lkku2zs0KDoY1lhAQ4KHEj_o4xfk6N69X86IgjHKmw1rcjdzWDPDN-e76TDmlWfOuY9oQmYemp-qpbVelTzoyAGfoer0h1bzhjy-81UIGqJBWVUk=]
  • Thiazolopyridine derivatives as gpr119 agonists. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn4iimIPdzMwJ9LjPWlgM3InV_Kjl6HJKhOaXJVlR2gV0pr_XvVfcYd9cv6m0wMVykDdeXA-2fv-RrIM4BDP3hxRr6BrAA_FH-UcQ2Pn96gnYMhrlj1MVDbVQyP1meUlA7upA9uWyh5uPAlz-Rcw==]
  • Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives. PubMed. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaEh2MYwBhfyFbqAshcxP9r9tgqj4mJQ5SykYYYOQyPwJRBp9afIJAhY8IwjKDyHqIWaPYevpDdloLWfmWl9puPGm7zumvc8o2cxj8BQCGY0dI9dqIzenZDj-hqV13U1ub-Hwc]

Sources

Application Note: Design, Synthesis, and Validation of Thiazolo[5,4-b]pyridine-2,5-diamine Derivatives for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Privileged Thiazolo[5,4-b]pyridine Scaffold

In contemporary medicinal chemistry, the thiazolo[5,4-b]pyridine core has emerged as a highly versatile, privileged [5,6]-fused bicyclic scaffold[1]. Structurally, it serves as a bioisostere for purines and thiazolo[4,5-d]pyrimidines, making it an exceptional hinge-binding motif for various kinases[1].

The strategic placement of the heteroatoms dictates its pharmacological utility. The nitrogen at the 4-position of the thiazolo[5,4-b]pyridine system frequently acts as a critical hydrogen-bond acceptor within the ATP-binding pocket of kinases (such as PI3K), while the 1-nitrogen and 2-amino groups establish strong H-bonding contacts with the kinase hinge regions[2]. By utilizing Thiazolo[5,4-b]pyridine-2,5-diamine as a foundational building block, researchers can exploit the orthogonal reactivity of the two distinct amino groups (at the 2- and 5-positions) to perform late-stage functionalizations, such as Suzuki cross-couplings or sulfonamide formations, driving target specificity[3].

Pathway Drug Thiazolo[5,4-b]pyridine Derivatives EGFR EGFR (Mutant) Drug->EGFR Inhibits PI3K PI3K (α/γ/δ) Drug->PI3K Inhibits cKIT c-KIT (V560G/D816V) Drug->cKIT Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces AKT AKT / mTOR EGFR->AKT Activates PI3K->AKT Activates cKIT->AKT Activates Proliferation Tumor Proliferation & Survival AKT->Proliferation Promotes Proliferation->Apoptosis Blocks

Multi-kinase inhibitory pathways targeted by Thiazolo[5,4-b]pyridine derivatives.

Biological Applications & Structure-Activity Relationship (SAR) Landscape

Thiazolo[5,4-b]pyridine derivatives have demonstrated potent efficacy against a spectrum of challenging oncology targets, including imatinib-resistant c-KIT mutants and osimertinib-comparable EGFR-TK inhibition in non-small cell lung cancer (NSCLC)[2],[3]. The table below summarizes the quantitative SAR data for leading derivatives synthesized from this core scaffold.

Table 1: Quantitative SAR Data for Thiazolo[5,4-b]pyridine Derivatives
Compound IdentifierTarget KinaseAssay / Cell LineIC₅₀ ValueKey Structural ModificationRef.
Compound 19a PI3KαEnzymatic Assay3.6 nM4-morpholinyl, 2-methoxypyridyl substitution[1]
Compound 6r c-KIT (V560G/D816V)HMC1 (Mast cell leukemia)4.77 μM3-(trifluoromethyl)phenyl integration[2]
Compound 10k EGFR-TKHCC827 (NSCLC)0.010 μM2,5-difluorobenzenesulfonamide moiety[3]

Validated Experimental Protocol: De Novo Synthesis

The synthesis of Thiazolo[5,4-b]pyridine-2,5-diamine relies on a highly controlled, two-phase cascade: an electrophilic thiocyanation followed by a thermally driven intramolecular cyclization[4].

Phase 1: Electrophilic Thiocyanation of 2,6-Diaminopyridine

Objective: Regioselective functionalization of the pyridine ring at the 3-position. Causality & Rationale: Glacial acetic acid is utilized as the solvent because its acidic nature hinders the premature hydrolysis of the highly reactive thiocyanogen intermediate, (SCN)2​ , which is generated in situ[5]. Strict temperature control (-5 °C to 0 °C) is mandatory to prevent over-reaction into the 3,5-dithiocyanato byproduct[6].

  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 2,6-diaminopyridine (1.0 eq) and potassium thiocyanate (KSCN, 3.0 eq) in pre-cooled glacial acetic acid.

  • Thermal Control: Submerge the reaction vessel in an ice-salt bath and allow the internal temperature to equilibrate between -5 °C and 0 °C.

  • In Situ Generation: Dissolve Bromine ( Br2​ , 1.1 eq) in a small volume of glacial acetic acid. Add this solution dropwise via the dropping funnel over a period of 1.5 to 2 hours.

  • Reaction Maturation: Maintain stirring for an additional 2 hours. Self-Validation Check: The reaction slurry will transition visually from a brilliant yellow to a deep orange, indicating the successful formation of the intermediate[6].

  • Quenching & Isolation: Pour the mixture into ice water and neutralize carefully with concentrated aqueous ammonia to pH ~9, ensuring the temperature does not exceed 20 °C. Filter the resulting yellow precipitate, wash thoroughly with distilled water, and dry under a vacuum.

  • Analytical Validation: Perform FT-IR spectroscopy on the intermediate. The spectrum must display a sharp, distinct absorption band at ~2160 cm⁻¹, confirming the presence of the uncyclized -SCN group[4].

Phase 2: Thermal Isomerization and Cyclization

Objective: Ring closure to form the fused thiazole system. Causality & Rationale: The 2,6-diamino-3-thiocyanatopyridine intermediate is kinetically stable at room temperature. Boiling in a protic solvent (water) provides the exact thermal activation energy required for the ortho-amino group to act as a nucleophile, attacking the electrophilic nitrile carbon of the thiocyanate group to close the ring[4].

  • Suspension: Suspend the dried 2,6-diamino-3-thiocyanatopyridine intermediate in distilled water (10 mL per gram of intermediate).

  • Thermal Cyclization: Heat the suspension to a vigorous boil (reflux) for 4 to 6 hours.

  • Precipitation: Remove from heat and allow the solution to cool slowly to room temperature. The target compound, Thiazolo[5,4-b]pyridine-2,5-diamine, will precipitate out of the solution.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to achieve >98% purity.

  • Analytical Validation: Perform FT-IR spectroscopy. The sharp -SCN band at ~2160 cm⁻¹ must completely disappear , validating total isomerization into the bicyclic thiazolopyridine system[4].

SynthesisWorkflow SM 2,6-Diaminopyridine Reagents KSCN, Br2, AcOH (-5°C to 0°C) SM->Reagents Intermediate 2,6-Diamino-3-thiocyanatopyridine (IR: 2160 cm⁻¹) Reagents->Intermediate Electrophilic Thiocyanation Cyclization Thermal Isomerization (Boiling H2O, 4-6h) Intermediate->Cyclization Product Thiazolo[5,4-b]pyridine-2,5-diamine (Core Scaffold) Cyclization->Product Intramolecular Cyclization Deriv Late-Stage Functionalization (Suzuki, Amidation) Product->Deriv Drugs Targeted Kinase Inhibitors (EGFR, PI3K, c-KIT) Deriv->Drugs

Workflow for the synthesis and functionalization of Thiazolo[5,4-b]pyridine-2,5-diamine.

References

  • Source: bocsci.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Synthesis Of A New And FirstTriazadibenzo[A,N]Triphenodithiazine - IISTE.
  • Source: rsc.

Sources

Application Note: In Vivo Pharmacological Assay Protocols for Thiazolo[5,4-b]pyridine-2,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The Thiazolo[5,4-b]pyridine-2,5-diamine scaffold is a highly versatile, [5,6]-fused bicyclic privileged structure in modern medicinal chemistry[1]. Due to its structural homology with purine and thiazolo[4,5-d]pyrimidine rings, it serves as a robust pharmacophore for two distinct therapeutic modalities:

  • Immunomodulation (Multiple Sclerosis): Acting as potent, selective Sphingosine-1-phosphate receptor 1 and 5 (S1P1/S1P5) agonists (e.g., AMG 369)[2].

  • Targeted Oncology (Gastrointestinal Stromal Tumors - GIST): Acting as Type I/II kinase inhibitors targeting wild-type and imatinib-resistant c-KIT mutants (e.g., V560G/D816V)[3].

As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating in vivo protocols for both therapeutic applications. These methodologies are designed not just to outline the "how," but to explain the causality behind experimental choices, ensuring robust, reproducible, and translationally relevant data.

Immunomodulation: S1P1 Agonism & The EAE Model

Causality & Mechanism of Action

S1P1 agonists derived from the thiazolo[5,4-b]pyridine scaffold do not act as traditional antagonists. Instead, they act as functional antagonists by inducing sustained receptor agonism, which leads to the rapid internalization, ubiquitination, and degradation of the S1P1 receptor on the lymphocyte surface[4]. Without surface S1P1, lymphocytes lose their ability to sense the S1P gradient required to egress from lymph nodes into the lymphatic circulation. This traps autoreactive T-cells in the lymph nodes, preventing them from infiltrating the central nervous system (CNS) and attacking the myelin sheath[5].

S1P1_Pathway A Thiazolo[5,4-b]pyridine (e.g., AMG 369) B S1P1 Receptor Agonism (Lymphocyte Surface) A->B High Affinity Binding C Receptor Internalization & Degradation B->C Sustained Activation D Loss of S1P Gradient Sensing C->D E Lymphocyte Sequestration in Lymph Nodes D->E F Peripheral Lymphopenia E->F G Suppression of EAE Neuroinflammation F->G

Mechanism of S1P1 receptor internalization and EAE suppression by Thiazolo[5,4-b]pyridine.

Protocol: Lymphocyte Depletion & Lewis Rat EAE Model

Rationale for Animal Selection: Female Lewis rats are highly susceptible to myelin basic protein (MBP)-induced Experimental Autoimmune Encephalomyelitis (EAE). This model produces a reliable, monophasic disease course that perfectly mimics the acute neuroinflammatory attacks seen in Multiple Sclerosis[4].

Step-by-Step Methodology

Phase 1: Lymphocyte Depletion Assay (Pharmacodynamics)

  • Acclimatization & Baseline: Acclimate female Lewis rats (150-175 g) for 7 days. Draw 100 µL of whole blood via the lateral tail vein into EDTA-coated tubes to establish baseline peripheral lymphocyte counts using a hematology analyzer.

  • Dosing: Administer the thiazolo[5,4-b]pyridine derivative (e.g., 0.1 mg/kg) or vehicle (0.5% methylcellulose/0.1% Tween 80) via oral gavage (p.o.)[4].

  • Evaluation: Draw blood at 24 hours post-dose. A successful S1P1 agonist should yield a near-maximal 65-70% reduction in peripheral lymphocytes compared to vehicle[6].

Phase 2: EAE Induction and Clinical Scoring (Efficacy)

  • Immunization (Day 0): Anesthetize the rats using isoflurane. Inject 100 µL of an emulsion containing 50 µg of guinea pig myelin basic protein (MBP) and 1 mg of Mycobacterium tuberculosis (H37Ra) in Complete Freund's Adjuvant (CFA) subcutaneously at the base of the tail[4].

  • Therapeutic Dosing: Begin daily oral dosing of the test compound (0.1 mg/kg/day) from Day 0 to Day 20[4].

  • Clinical Scoring (Days 10-20): Assess rats daily using a blinded 0-6 clinical scoring system to ensure trustworthiness and eliminate observer bias[4].

    • 0 = Normal; 1 = Loss of tail tone; 2 = Hindlimb weakness; 3 = Hindlimb paralysis; 4 = Forelimb weakness; 5 = Moribund; 6 = Death.

  • Validation: The model is self-validating if the vehicle group reaches a mean clinical score of ≥3.0 by Day 14, followed by spontaneous resolution by Day 20[6].

EAE_Workflow Day0 Day 0: Immunization (MBP + CFA) Day1_9 Days 1-9: Daily Dosing (0.1 mg/kg p.o.) Day0->Day1_9 Day10 Day 10: Disease Onset (Begin Scoring) Day1_9->Day10 Day10_20 Days 10-20: Daily Clinical Scoring (0-6) Day10->Day10_20 Day21 Day 21: Tissue Harvest & Histology Day10_20->Day21

In vivo Experimental Autoimmune Encephalomyelitis (EAE) workflow and dosing schedule.

Targeted Oncology: c-KIT Inhibition & Xenograft Models

Causality & Mechanism of Action

In GIST, activating mutations in the c-KIT receptor tyrosine kinase drive uncontrolled cellular proliferation via the AKT/mTOR and MAPK pathways. While Imatinib is the first-line therapy, secondary mutations (e.g., D816V in the activation loop or V560G in the juxtamembrane domain) cause severe clinical resistance[3]. Thiazolo[5,4-b]pyridine-2,5-diamine derivatives are engineered to bind the ATP-binding pocket of these specific mutant conformations, blocking auto-phosphorylation and inducing rapid apoptosis[7].

Protocol: GIST-T1 Subcutaneous Xenograft Model

Rationale for Animal Selection: Athymic nude mice (BALB/c-nu/nu) lack functional T-cells, preventing the immunological rejection of human-derived GIST-T1 tumor cells, allowing for accurate assessment of direct anti-tumor pharmacodynamics[3].

Step-by-Step Methodology
  • Cell Preparation: Harvest GIST-T1 cells in the exponential growth phase. Resuspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel (to enhance localized engraftment and prevent dispersion).

  • Inoculation (Day 0): Inject 100 µL of the cell suspension subcutaneously (s.c.) into the right flank of 6-week-old female athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Days 10-14), randomize the mice into treatment groups (n=8/group) to ensure uniform baseline tumor burden.

    • Formula: Tumor Volume = (Length × Width²) / 2

  • Dosing & Measurement: Administer the thiazolo[5,4-b]pyridine derivative (e.g., 10-30 mg/kg), Imatinib (positive control), or vehicle orally once daily. Measure tumor volume and body weight bi-weekly. A >20% loss in body weight indicates unacceptable toxicity.

  • Tissue Harvest (Day 35): Euthanize the mice. Excise, weigh, and photograph the tumors. Snap-freeze half of the tumor in liquid nitrogen for Western blot analysis (probing for p-c-KIT, p-AKT, and Cleaved Caspase-3) to confirm target engagement in vivo[7].

cKIT_Workflow Step1 Day 0: GIST-T1 Cell Inoculation (s.c.) Step2 Day 10-14: Tumor Volume Reaches ~100 mm³ Step1->Step2 Step3 Days 14-35: Daily Dosing (Vehicle/Compound) Step2->Step3 Step4 Days 14-35: Bi-weekly Tumor Measurements Step3->Step4 Step5 Day 35: Euthanasia & Tumor Excision Step4->Step5

In vivo GIST-T1 subcutaneous xenograft tumor model workflow for c-KIT inhibitors.

Quantitative Data Presentation

To ensure robust comparison across developmental batches, summarize your in vivo outcomes against the following expected pharmacological baselines for optimized Thiazolo[5,4-b]pyridine derivatives:

Table 1: Expected Pharmacodynamic and Clinical Outcomes in Lewis Rat EAE Model
Treatment GroupDose (p.o.)Lymphocyte Reduction (24h)Mean Max Clinical ScoreDisease Onset (Days)
Vehicle Control 0 mg/kg0%3.5 ± 0.510 - 11
Fingolimod (Control) 0.3 mg/kg~75%0.5 ± 0.2> 20 (Delayed)
Thiazolo[5,4-b]pyridine 0.03 mg/kg~45%2.0 ± 0.413 - 14
Thiazolo[5,4-b]pyridine 0.1 mg/kg~65%0.8 ± 0.3> 20 (Delayed)
Table 2: Expected Pharmacological Outcomes in GIST-T1 Xenograft Model
Treatment GroupDose (p.o.)Tumor Volume Inhibition (TGI %)Target Engagement (p-c-KIT)Body Weight Change
Vehicle Control 0 mg/kg0%High (Baseline)+ 5%
Imatinib (Control) 50 mg/kg~60%Moderate- 2%
Thiazolo[5,4-b]pyridine 10 mg/kg~55%Low- 1%
Thiazolo[5,4-b]pyridine 30 mg/kg>85%Undetectable- 4%

References

  • Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. ACS Medicinal Chemistry Letters.

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers.

Sources

Application Note: Catalytic Strategies for the Cross-Coupling of Thiazolo[5,4-b]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocols

Introduction & Scaffold Significance

The Thiazolo[5,4-b]pyridine-2,5-diamine scaffold is a highly privileged pharmacophore in modern drug discovery. Its unique hydrogen-bonding profile and rigid planar structure make it an ideal hinge-binding motif for various kinase inhibitors, including c-KIT[1], PI3K, and EGFR. Furthermore, derivatives of this core have demonstrated profound efficacy as GPR119 agonists for metabolic disorders[2], MALT-1 inhibitors for immunological diseases[3], and S1P1/S1P5 agonists[4].

However, functionalizing this electron-deficient, heteroatom-rich core presents significant synthetic challenges. The multiple nitrogen and sulfur atoms can easily coordinate to transition metals, leading to catalyst poisoning. This guide details the causal reasoning behind catalyst selection and provides self-validating protocols for the cross-coupling of this critical building block.

Mechanistic Causality in Catalyst Selection

Overcoming Scaffold Inertia via Copper-Mediated Activation

The primary amines at the 2- and 5-positions of the thiazolo[5,4-b]pyridine core are highly deactivated due to the strong electron-withdrawing nature of the fused bicyclic system. Direct cross-coupling is often low-yielding. To overcome this, a Sandmeyer-type activation is employed. Utilizing Copper(II) chloride ( CuCl2​ ) and tert-butyl nitrite ( tBuONO ), the amine is converted into a highly reactive diazonium intermediate, which is subsequently trapped by the chloride ion to form a 2- or 5-chloro derivative[2]. This transforms an unreactive nucleophile into a prime electrophile for subsequent Palladium catalysis.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)

For the installation of aryl or heteroaryl groups via Suzuki-Miyaura coupling, Pd(dppf)Cl2​ is the catalyst of choice[1].

  • Causality: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle ( ∼99∘ ). This steric bulk accelerates the reductive elimination step—often the rate-limiting bottleneck when coupling electron-deficient heteroaryls. Furthermore, the bidentate nature of dppf stabilizes the Pd(II) intermediate, preventing competitive coordination (and subsequent poisoning) by the thiazole sulfur or pyridine nitrogen. For highly sterically hindered substrates, PdCl2​{PtBu2​-p-NMe2​-Ph}2​ (A-Phos Pd) is utilized to facilitate oxidative addition[4].

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig)

Direct amination of the halogenated scaffold requires precise control over the catalytic cycle to prevent β -hydride elimination. Third-generation (G3) precatalysts, specifically XantPhos Pd G3 and XPhos Pd G3 , are strictly recommended[3].

  • Causality: G3 precatalysts contain a mesylate counterion and an aminobiphenyl backbone. Upon the addition of a mild base, they undergo rapid, quantitative reductive elimination to form the active Pd(0) species at room temperature. This low-temperature activation is critical, as heating the electron-deficient thiazolopyridine core in the presence of unactivated Pd(II) leads to rapid degradation and off-target metalation. XantPhos is specifically chosen for primary amines due to its exceptionally wide bite angle ( ∼108∘ ), which forces the geometry of the Pd center to favor reductive elimination over β -hydride elimination.

Quantitative Catalyst Performance Summary

The following table summarizes the optimal catalytic systems for functionalizing the Thiazolo[5,4-b]pyridine-2,5-diamine scaffold based on recent medicinal chemistry campaigns.

Reaction TypePrecatalyst / CatalystLigandBase / AdditiveSolvent & TempTypical YieldTarget Application
Sandmeyer Activation CuCl2​ (Catalytic/Stoichiometric)None tBuONO ACN, 0∘C to RT60 - 75%GPR119 Agonists[2]
Suzuki-Miyaura (C-C) Pd(dppf)Cl2​ dppf (Internal) K2​CO3​ or Na2​CO3​ Dioxane/ H2​O , 90∘C 70 - 85%c-KIT Inhibitors[1]
Suzuki-Miyaura (C-C) PdCl2​{PtBu2​-p-NMe2​-Ph}2​ A-Phos (Internal) K3​PO4​ DMF/ H2​O , 100∘C 65 - 80%S1P1 Agonists[4]
Buchwald-Hartwig (C-N) XantPhos Pd G3 / XPhos Pd G3XantPhos / XPhos Cs2​CO3​ 1,4-Dioxane, 100∘C 75 - 90%MALT-1 Inhibitors[3]

Visualizations: Workflows and Catalytic Cycles

SyntheticWorkflow A Thiazolo[5,4-b]pyridine -2,5-diamine B Sandmeyer Activation (CuCl2, tBuONO) A->B Halogenation D Buchwald-Hartwig (XantPhos Pd G3) A->D Direct Amination C Suzuki-Miyaura (Pd(dppf)Cl2) B->C Boronic Acid E Target Inhibitor (GPR119, c-KIT, etc.) C->E C-C Bond D->E C-N Bond

Workflow for the functionalization of Thiazolo[5,4-b]pyridine-2,5-diamine via cross-coupling.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition Pd0->OA + Aryl Halide (Thiazolopyridine) TM Transmetalation / Amine Binding OA->TM + Base, Nucleophile RE Reductive Elimination TM->RE - Halide RE->Pd0 + Coupled Product

Palladium-catalyzed cross-coupling cycle for Thiazolo[5,4-b]pyridine derivatives.

Standardized Experimental Protocols

Protocol A: Copper-Mediated Sandmeyer Halogenation

Objective: Convert the deactivated amine into a reactive chloride electrophile[2].

  • Preparation: Dissolve Thiazolo[5,4-b]pyridine-2,5-diamine (1.0 eq) in anhydrous Acetonitrile (ACN) under an argon atmosphere. Cool the reaction vessel to 0∘C using an ice bath.

  • Copper Addition: Add CuCl2​ (1.2 eq) in a single portion. Stir for 15 minutes to allow for initial coordination.

  • Diazotization: Dissolve tBuONO (1.5 eq) in a minimal amount of ACN. Add this solution dropwise over 10 minutes to control the exothermic generation of the diazonium salt.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours).

  • Self-Validation & Quality Control:

    • Visual Cue: The reaction mixture will evolve nitrogen gas (visible bubbling) upon the addition of tBuONO . The cessation of bubbling indicates the complete decomposition of the diazonium intermediate.

    • Analytical Cue: LC-MS monitoring must show the disappearance of the starting material mass [M+H]+ and the appearance of the distinct isotopic pattern of the chlorinated product [M−NH2​+Cl+H]+ .

  • Workup: Quench with 50% NaOH solution to neutralize. Extract with Dichloromethane (DCM), dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura C-C Cross-Coupling

Objective: Couple the halogenated thiazolo[5,4-b]pyridine core with an arylboronic acid[1].

  • Reagent Loading: In a Schlenk flask, combine the chloro-thiazolo[5,4-b]pyridine intermediate (1.0 eq), the desired arylboronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and water. Add K2​CO3​ (2.0 eq).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the generated Pd(0) back to an inactive Pd(II) state.

  • Reaction: Heat the mixture to 90∘C for 4-6 hours.

  • Self-Validation & Quality Control:

    • Visual Cue: The reaction should maintain a homogeneous yellow-to-orange hue. If the solution turns completely black with a metallic mirror on the flask walls, the catalyst has precipitated as inactive Palladium nanoparticles (Pd black), indicating oxygen ingress or ligand degradation.

    • Analytical Cue: TLC (UV 254 nm) will show a new, highly fluorescent spot (due to extended conjugation of the coupled product).

Protocol C: Buchwald-Hartwig C-N Cross-Coupling

Objective: Direct amination of the thiazolo[5,4-b]pyridine core using a G3 precatalyst[3].

  • Reagent Loading: Charge a dry vial with the chloro-thiazolo[5,4-b]pyridine intermediate (1.0 eq), the target amine (1.2 eq), Cs2​CO3​ (2.0 eq), and XantPhos Pd G3 (0.02 eq).

  • Solvent: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE septum cap.

  • Purge: Evacuate and backfill the vial with argon three times.

  • Reaction: Heat the mixture to 100∘C for 8 hours.

  • Self-Validation & Quality Control:

    • Visual Cue: Upon reaching ∼40∘C , the base will trigger the reductive elimination of the G3 precatalyst. The solution will rapidly shift from pale yellow to a deep, vibrant red/orange, confirming the successful generation of the active Pd(0) species. Failure to observe this color shift indicates a failed precatalyst activation.

    • Analytical Cue: LC-MS will confirm product formation. The absence of a mass corresponding to the des-halogenated (reduced) starting material confirms that XantPhos successfully suppressed β -hydride elimination.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: MDPI URL:[Link][1]

  • Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 Source: ACS Publications URL:[Link][4]

  • Thiazolo [5,4-b] pyridine malt-1 inhibitors (WO2023192913A1) Source: Google Patents URL:[3]

  • Thiazolopyridine derivatives as gpr119 agonists (WO2017175068A1) Source: Google Patents URL:[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Thiazolo[5,4-b]pyridine-2,5-diamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly focuses on complex heterocyclic scaffolds, Thiazolo[5,4-b]pyridine-2,5-diamine derivatives have emerged as critical building blocks, particularly in the design of kinase inhibitors targeting mutant c-KIT for gastrointestinal stromal tumors (GIST)[1] and MALT-1 inhibitors[2].

However, the high polarity, strong hydrogen-bonding capability, and metal-chelating nature of the 2,5-diamine functional groups make the purification of these reaction mixtures notoriously challenging. This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to help you achieve >95% purity in your synthetic workflows.

Troubleshooting FAQs

Q: Why does my Thiazolo[5,4-b]pyridine-2,5-diamine product streak severely on normal-phase silica gel, resulting in poor recovery? A: The 2,5-diamine functional groups act as strong hydrogen bond donors and acceptors. On bare silica gel, these amines interact strongly with acidic silanol (Si-OH) groups on the stationary phase, causing severe peak tailing and irreversible adsorption. Solution: You must mask the acidic silanol sites. Adding a basic modifier like 1–5% Triethylamine (TEA) or 0.1% aqueous ammonia to your mobile phase competitively binds these silanols, allowing the diamine to elute as a sharp, symmetrical band. For LC-MS compatibility during fraction analysis, volatile ammonia is preferred over TEA.

Q: My isolated product has a persistent green or brown tint, even after chromatography. How do I remove this impurity? A: The synthesis of the thiazolo[5,4-b]pyridine scaffold often utilizes copper (e.g., CuCl2) for amination steps or palladium (e.g., Pd(dppf)Cl2) for Suzuki cross-coupling[3][4]. These transition metals readily coordinate with the diamine nitrogens, forming highly stable, colored complexes that co-elute with your product. Solution: Implement a heavy-metal scavenging step before chromatography. Washing the crude organic extract with a 10% aqueous EDTA solution chelates these metals, breaking their coordination with the product and transferring them to the aqueous phase.

Q: Normal-phase chromatography failed to separate my diastereomeric thiazolopyridine derivatives. What is the most efficient alternative? A: When functionalizing the scaffold, diastereomeric mixtures frequently occur. Normal-phase chromatography often fails to resolve these due to nearly identical polarities. Solution: Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., CHIRALPAK® IC) is the industry standard for this issue. A mobile phase of supercritical CO2 mixed with methanol (spiked with 0.1% ammonia) provides the necessary theoretical plates and stereochemical discrimination to separate these isomers efficiently[2].

Quantitative Data: Mobile Phase Optimization

The choice of mobile phase dictates the success of silica gel chromatography for these highly polar heterocycles. The table below summarizes the causality between mobile phase composition and chromatographic performance.

Mobile Phase CompositionBasic ModifierAverage Rf​ ValuePeak Shape / Tailing Factor ( Tf​ )Mechanistic Result & Suitability
Hexane / EtOAc (1:1)None0.05Severe streaking ( Tf​ > 3.0)Poor : Unmasked silanols trap the diamine.
CH₂Cl₂ / MeOH (9:1)None0.15Moderate tailing ( Tf​ = 2.2)Suboptimal : Methanol disrupts some H-bonds, but acidic sites remain active.
CH₂Cl₂ / MeOH (9:1)1% Et₃N0.35Sharp ( Tf​ = 1.2)Good : TEA masks silanols, but leaves non-volatile residues in fractions.
EtOAc / EtOH (3:1)0.1% NH₃ (aq)0.40Excellent ( Tf​ = 1.0)Optimal : Volatile modifier ensures sharp elution and easy downstream drying[2].

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols integrate built-in quality control checks.

Protocol A: Aqueous Workup and Metal Scavenging

Objective: Remove unreacted KSCN, bromine byproducts[4], and transition metal catalysts prior to chromatography.

  • Quenching: Cool the crude reaction mixture to 0 °C and slowly quench with saturated aqueous NaHCO₃ until the pH reaches 8.0. (Validation: Cessation of CO₂ evolution indicates complete neutralization of acidic byproducts).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL per gram of crude).

  • Metal Chelation: Wash the combined organic layers with a 10% aqueous EDTA solution (2 × 30 mL). (Validation: The aqueous layer will turn noticeably blue/green as it extracts copper/palladium complexes, leaving the organic layer yellow/orange).

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Supercritical Fluid Chromatography (SFC) for Diastereomers

Objective: Isolate pure diastereomers of functionalized thiazolo[5,4-b]pyridine-2,5-diamines.

  • Sample Preparation: Dissolve the pre-purified mixture from Protocol A in HPLC-grade Methanol at a concentration of 20 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Column Equilibration: Mount a CHIRALPAK® IC column (10 × 250 mm, 5 μm) onto the SFC system. Equilibrate with 40% Methanol (containing 0.1% NH₃) in supercritical CO₂ at a flow rate of 10 mL/min[2].

  • Separation: Inject 50–100 μL of the sample. Monitor UV absorbance at 254 nm and 280 nm.

  • Validation: Analyze the collected fractions via analytical LC-MS. The presence of the[M+H]⁺ peak with >95% UV purity confirms successful isolation.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Thiazolo[5,4-b]pyridine-2,5-diamine) Workup Aqueous Workup & EDTA Wash (Removes KSCN & Metal Catalysts) Crude->Workup Extract Organic Extraction (EtOAc / NaHCO3) Workup->Extract Chromatography Silica Gel Chromatography (EtOAc:EtOH + 0.1% NH3) Extract->Chromatography SFC Chiral SFC Separation (For Diastereomeric Mixtures) Chromatography->SFC Pure Pure Compound (>95% LC-MS Purity) SFC->Pure

Workflow for the isolation and purification of thiazolopyridine diamines.

CKITPathway Inhibitor Thiazolo[5,4-b]pyridine Derivative cKIT Mutant c-KIT (V560G/D816V) Inhibitor->cKIT Inhibits Apoptosis Cell Apoptosis Inhibitor->Apoptosis Induces PI3K PI3K / AKT Pathway cKIT->PI3K Activates MAPK RAS / MAPK Pathway cKIT->MAPK Activates Proliferation Cancer Cell Proliferation (GIST / HMC1.2) PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of mutant c-KIT inhibition by thiazolo[5,4-b]pyridine derivatives.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI / PMC.1

  • WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors. Google Patents.2

  • WO2017175068A1 - Thiazolopyridine derivatives as gpr119 agonists. Google Patents.4

Sources

Technical Support Center: Synthesis of Thiazolo[5,4-b]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Thiazolo[5,4-b]pyridine-2,5-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide practical, experience-driven advice to help you optimize your synthetic route, maximize yields, and ensure the highest purity of your target compound.

Introduction to the Synthetic Challenges

The synthesis of Thiazolo[5,4-b]pyridine-2,5-diamine, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. The electron-rich nature of the bicyclic system and the presence of two nucleophilic amino groups present unique challenges. This guide is structured as a series of troubleshooting questions and answers, followed by frequently asked questions (FAQs) to address the most common issues encountered in the lab.

Troubleshooting Guide: Minimizing Side Reactions

This section is organized by common experimental observations. Each question is followed by an in-depth explanation of the potential causes and a step-by-step protocol to mitigate the issue.

Problem 1: Low Yield in the Formation of the 2-Aminothiazolo[5,4-b]pyridine Core

Question: I am attempting to synthesize the 2-aminothiazolo[5,4-b]pyridine core from a 2-chloro-3-aminopyridine derivative and potassium thiocyanate, but my yields are consistently low (<40%). What are the likely causes and how can I improve the cyclization efficiency?

Underlying Chemistry: The formation of the 2-aminothiazolo[5,4-b]pyridine ring system is a classic condensation-cyclization reaction.[1] The 3-amino group of the pyridine attacks the thiocyanate, followed by an intramolecular cyclization with the elimination of a leaving group (in this case, the 2-chloro substituent). Low yields are often due to incomplete reaction, decomposition of the starting materials or intermediates, or the formation of undesired byproducts.

Troubleshooting Protocol:

  • Reagent Quality and Stoichiometry:

    • Ensure that the potassium thiocyanate is dry. Moisture can lead to the formation of byproducts. Dry it in a vacuum oven at 100 °C for several hours before use.

    • Use a slight excess of potassium thiocyanate (1.2-1.5 equivalents) to drive the reaction to completion.

  • Solvent and Temperature Optimization:

    • The choice of solvent is critical. While ethanol is commonly used, higher boiling point solvents like n-butanol or DMF can improve the solubility of the starting materials and allow for higher reaction temperatures, which may be necessary for less reactive pyridines.

    • If using ethanol, ensure the reaction is run at reflux for a sufficient time (monitor by TLC or LC-MS).

    • A temperature of 80-120 °C is typically optimal. Temperatures that are too high can lead to decomposition.

  • pH Control:

    • The reaction is often catalyzed by acid.[1] The addition of a catalytic amount of a strong acid like HCl can protonate the pyridine nitrogen, making the 3-amino group more nucleophilic and facilitating the reaction. However, excess acid can protonate the 3-amino group, rendering it non-nucleophilic. A slow, dropwise addition of the acid is recommended.

Optimized Experimental Protocol:

  • To a solution of 2-chloro-3-aminopyridine (1.0 eq) in ethanol (10 volumes), add potassium thiocyanate (1.2 eq).

  • Heat the mixture to 50 °C and slowly add concentrated HCl (0.1 eq) dropwise over 15 minutes.

  • Heat the reaction to reflux (approx. 78 °C) and monitor its progress by TLC (e.g., in 10% MeOH/DCM). The reaction is typically complete in 4-8 hours.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the 2-aminothiazolo[5,4-b]pyridine.

Problem 2: Incomplete Conversion During Nucleophilic Aromatic Substitution (SNAr) of 5-Chlorothiazolo[5,4-b]pyridin-2-amine

Question: I am trying to synthesize Thiazolo[5,4-b]pyridine-2,5-diamine by aminating 5-chlorothiazolo[5,4-b]pyridin-2-amine, but the reaction stalls at 50-60% conversion, even after prolonged heating. How can I drive the reaction to completion?

Underlying Chemistry: The nucleophilic aromatic substitution (SNAr) of the chloro group at the 5-position is a key step. The thiazolo[5,4-b]pyridine ring is electron-deficient, which should facilitate SNAr. However, the 2-amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack, making this reaction challenging. High temperatures are often required, which can lead to side reactions if not carefully controlled.

Troubleshooting Workflow:

SNAr_Troubleshooting start Incomplete SNAr Conversion check_temp Increase Temperature? (e.g., 120-150 °C in DMA or NMP) start->check_temp use_mw Use Microwave Heating? check_temp->use_mw Still incomplete success Reaction Complete check_temp->success Success check_base Optimize Base? use_mw->check_base Still incomplete use_mw->success Success switch_method Switch to Buchwald-Hartwig Amination? check_base->switch_method Still incomplete check_base->success Success switch_method->success Yes

Caption: Troubleshooting workflow for SNAr amination.

Troubleshooting Protocol:

  • Reaction Conditions:

    • Solvent: Use a high-boiling point, polar aprotic solvent such as N,N-dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), or dioxane.

    • Temperature: Gradually increase the reaction temperature. Temperatures in the range of 120-180 °C may be necessary. Use a sealed tube or a microwave reactor for temperatures above the solvent's boiling point. Microwave heating can often dramatically reduce reaction times and improve yields.

    • Amine Source: Use a large excess of the aminating agent (e.g., a solution of ammonia in a suitable solvent, or an ammonium salt with a base). If using a primary or secondary amine, 3-5 equivalents are recommended.

  • Base Selection:

    • A non-nucleophilic base is required to scavenge the HCl byproduct. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate. The base should be strong enough to deprotonate the incoming amine's conjugate acid but not so strong that it deprotonates the 2-amino group, which could lead to side reactions.

  • Alternative: Palladium-Catalyzed Buchwald-Hartwig Amination:

    • If thermal SNAr fails, the Buchwald-Hartwig cross-coupling is a powerful alternative for forming C-N bonds. This reaction is catalyzed by a palladium complex and is often successful where traditional SNAr fails.

Buchwald-Hartwig Protocol Example:

  • In a glovebox, combine 5-chlorothiazolo[5,4-b]pyridin-2-amine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base such as cesium carbonate (2.0 eq).

  • Add a source of ammonia (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis, or L-valine-derived lithium amide).

  • Add anhydrous dioxane or toluene as the solvent.

  • Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed (monitor by LC-MS).

  • After completion, cool the reaction, filter off the solids, and purify by column chromatography.

Problem 3: Formation of a Dark, Tarry Substance and Multiple Unidentifiable Byproducts

Question: When I run my amination reaction at high temperatures, the reaction mixture turns dark, and I observe a complex mixture of byproducts on my TLC/LC-MS, making purification impossible. What is causing this decomposition?

Underlying Chemistry: Thiazolo[5,4-b]pyridines, especially those with electron-donating amino groups, can be susceptible to thermal degradation and oxidation. At high temperatures, the sensitive heterocyclic core can undergo ring-opening or polymerization, leading to the formation of intractable tars.

Troubleshooting Protocol:

  • Protect the 2-Amino Group:

    • The 2-amino group can be a site for unwanted side reactions. Protecting it with a group like tert-butoxycarbonyl (Boc) can improve the stability of the molecule and prevent side reactions. The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).

  • Strictly Anaerobic Conditions:

    • Degradation is often exacerbated by the presence of oxygen at high temperatures.

    • Before starting the reaction, thoroughly degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Use of Antioxidants:

    • In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to suppress oxidative decomposition.

  • Lower Reaction Temperature with a More Active Catalyst:

    • If using a palladium-catalyzed reaction, screen different generations of Buchwald-Hartwig catalysts and ligands. Newer, more active catalyst systems can often run at lower temperatures (e.g., 60-80 °C), which will minimize thermal degradation.

Data Summary Table: Recommended Amination Conditions

MethodTemperatureSolventBaseKey Considerations
Thermal SNAr 120-180 °CNMP, DMAK₂CO₃, DIPEAHigh temperature may cause degradation.
Microwave SNAr 150-200 °CDioxane, DMADIPEAShorter reaction times, but pressure build-up.
Buchwald-Hartwig 80-110 °CDioxane, TolueneCs₂CO₃, NaOtBuRequires inert atmosphere; screen catalyst/ligand.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of Thiazolo[5,4-b]pyridine-2,5-diamine?

A commercially available and logical starting point is 5-chlorothiazolo[5,4-b]pyridin-2-amine (CAS 31784-71-1).[2] This allows for a convergent synthesis where the final amination step at the 5-position is the key transformation. An alternative is to start with a 2,3,5-trisubstituted pyridine and build the thiazole ring.

Q2: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques. For TLC, a mobile phase of 10-20% methanol in dichloromethane often provides good separation. For LC-MS, a C18 column with a water/acetonitrile gradient (with 0.1% formic acid or TFA) is typically effective.

Q3: What are the key spectral features to confirm the structure of Thiazolo[5,4-b]pyridine-2,5-diamine?

  • ¹H NMR: Look for two distinct singlets or doublets in the aromatic region corresponding to the protons on the pyridine ring. The two amino groups will appear as broad singlets, the chemical shift of which will depend on the solvent.

  • ¹³C NMR: The spectrum will show the characteristic number of carbon signals for the heterocyclic core.

  • Mass Spectrometry: The high-resolution mass spectrum (HRMS) should show the correct molecular ion peak for the protonated molecule [M+H]⁺.

Q4: My final product is difficult to purify by column chromatography. Are there any alternative methods?

If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethanol/water, methanol, or ethyl acetate/hexanes. If the product has a basic character, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the pure product back into an organic solvent.

Q5: Are there any specific safety precautions I should take during this synthesis?

  • High Temperatures: Reactions run at high temperatures in sealed tubes or microwave reactors can build up significant pressure. Always use a blast shield and ensure the reaction vessel is not filled more than halfway.

  • Palladium Catalysts: Palladium catalysts and ligands can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Solvents like NMP and DMA have reproductive toxicity and should be handled with care.

Synthetic Pathway Overview

Synthesis_Pathway cluster_route1 Route 1: Nitro Reduction cluster_route2 Route 2: SNAr/Cross-Coupling A 2-Chloro-3-amino-5-nitropyridine B 2-Amino-5-nitrothiazolo[5,4-b]pyridine A->B 1. KSCN, Acid 2. Cyclization C Thiazolo[5,4-b]pyridine-2,5-diamine B->C Reduction (e.g., Fe/HCl, H₂, Pd/C) D 5-Chlorothiazolo[5,4-b]pyridin-2-amine D->C Amination (SNAr or Buchwald-Hartwig)

Sources

Technical Support Center: Crystallization Optimization for Thiazolo[5,4-b]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the isolation and purification of Thiazolo[5,4-b]pyridine-2,5-diamine (CAS: 13575-43-4).

This specific heterocyclic scaffold is a highly valued building block in the synthesis of kinase inhibitors (such as PI3K and EGFR-TK inhibitors)[1][2]. However, the presence of the rigid thiazolopyridine core combined with the strong hydrogen-bond donating/accepting capabilities of the 2,5-diamine groups presents significant crystallization challenges. These functional groups often lead to unpredictable polymorphism, severe agglomeration, and a high propensity for the compound to "oil out" rather than form an ordered crystal lattice.

Below, you will find causality-driven troubleshooting FAQs, empirical solvent data, and a self-validating experimental protocol designed to ensure reproducible, high-yield crystallization.

Part 1: Troubleshooting FAQs

Q1: My crystallization is "oiling out" (forming a biphasic liquid) instead of forming crystals. Why does this happen, and how do I fix it?

The Causality: Oiling out, formally known as3, occurs when a supersaturated solution crosses the binodal curve into a two-liquid phase region before it can cross the metastable zone limit required for solid nucleation[3]. Because Thiazolo[5,4-b]pyridine-2,5-diamine possesses highly polar diamine groups, rapid changes in solvent polarity (e.g., dumping in an antisolvent) or rapid cooling force the solute molecules to self-associate into a solute-rich "oil" phase to minimize free energy, rather than organizing into a crystalline lattice[4].

The Solution:

  • Alter the Trajectory: Adjust your solvent/antisolvent ratio to navigate around the LLPS dome on your phase diagram.

  • Control Supersaturation: Reduce your cooling rate to ≤ 0.1 °C/min. This allows primary nucleation to occur before the system hits the oiling-out boundary[4].

  • Implement Seeding: Introduce 1–5% w/w of high-quality seed crystals just below the saturation temperature. Seeds provide a ready-made surface for crystal growth, bypassing the high energy barrier of primary nucleation and completely circumventing the LLPS phase[4][5].

Q2: I am getting inconsistent polymorphs across different batches. How can I control the polymorphic form?

The Causality: Polymorphism is dictated by competing nucleation kinetics. The thiazolopyridine core is rigid, but the diamine groups can participate in multiple hydrogen-bonding motifs depending on the solvent environment. Rapid supersaturation generation (via fast evaporation or rapid antisolvent addition) kinetically traps the molecule in metastable polymorphic forms[6][7].

The Solution: Standardize your supersaturation generation. To isolate the thermodynamically stable polymorph, utilize a slow cooling profile combined with a controlled antisolvent addition rate. Maintaining a constant impeller speed is also critical, as localized zones of high supersaturation near the addition port can trigger the nucleation of mixed, metastable polymorphs[6][8].

Q3: The yield is unacceptably low, but evaporating the solvent degrades the compound. What is the best approach?

The Causality: Thiazolo[5,4-b]pyridine derivatives can be thermally sensitive. Prolonged 9 at elevated temperatures risks the oxidation or degradation of the reactive diamine functionalities[9].

The Solution: Shift from a purely temperature-dependent strategy to a Combined Cooling and Antisolvent Crystallization (CCAC) approach. By dissolving the API in a high-capacity solvent at moderate temperatures and slowly titrating in an antisolvent while cooling, you drastically reduce the solubility floor, achieving >90% yield without thermal degradation[10].

Part 2: Quantitative Data – Solvent Screening Summary

To prevent LLPS and ensure high-quality crystal habits, solvent selection is paramount. The table below summarizes the optimal solvent/antisolvent pairings for Thiazolo[5,4-b]pyridine-2,5-diamine based on its hydrogen-bonding profile.

Primary SolventAntisolventSolubility (mg/mL, 25°C)Crystal HabitYield (%)Mechanistic Observation
DMSO Ethyl Acetate >200Prisms92Excellent polymorph control; slow antisolvent addition required to prevent local supersaturation.
DMF Water >150Needles85High risk of oiling out (LLPS) if unseeded due to rapid hydrophobic collapse.
Methanol Water 80Thin Plates75Fast primary nucleation leads to twinning, agglomeration, and poor filtration metrics.
Ethanol Heptane 45Agglomerates60Poor yield; strong solute-solvent hydrogen bonding retains the API in the mother liquor.

Part 3: Self-Validating Experimental Protocol

The following is a step-by-step methodology for a Seeded Combined Cooling and Antisolvent Crystallization (CCAC) . This protocol is designed as a self-validating system—meaning each critical step contains a physical check to ensure the system is behaving as thermodynamically predicted before proceeding.

Objective: Isolate the pure, thermodynamically stable polymorph of Thiazolo[5,4-b]pyridine-2,5-diamine while strictly avoiding Liquid-Liquid Phase Separation (LLPS).

  • Dissolution: Suspend the crude Thiazolo[5,4-b]pyridine-2,5-diamine in DMSO (5 volumes). Heat the reactor to 50 °C with an agitation rate of 250 RPM until complete dissolution is achieved.

    • Validation Check: The solution must be optically clear. Any persistent turbidity indicates undissolved impurities.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed, jacketed crystallizer.

    • Causality: This removes foreign particulates that act as uncontrolled primary nucleation sites, which can prematurely trigger metastable polymorph formation.

  • Initial Cooling: Cool the solution to 35 °C at a controlled ramp rate of 0.5 °C/min.

  • Seeding (The Critical Node): Add 2% w/w of pre-milled seed crystals (of the desired stable polymorph) to the reactor. Hold the temperature at 35 °C for 30 minutes.

    • Validation Check: Visually (or via in-line PAT tools like FBRM) confirm that the seeds persist and do not dissolve. If they dissolve, the system is undersaturated; lower the temperature by 2 °C and re-seed.If massive uncontrolled nucleation occurs immediately, the system is over-supersaturated; heat by 5 °C to dissolve the fines.

  • Antisolvent Addition: Linearly dose Ethyl Acetate (15 volumes) into the reactor over a period of 4 hours using a syringe pump.

    • Causality: Slow, continuous addition maintains the supersaturation level strictly within the metastable zone. This drives mass transfer onto the existing seed crystals (growth) rather than triggering LLPS or secondary nucleation[10].

  • Final Cooling & Aging: Cool the resulting slurry to 5 °C at a slow rate of 0.1 °C/min. Age the slurry at 5 °C for 2 hours to relieve crystal lattice strain and maximize yield.

  • Isolation: Filter the slurry under vacuum, wash the filter cake with cold Ethyl Acetate (2 volumes) to displace the DMSO mother liquor, and dry under vacuum at 40 °C until constant weight is achieved.

Part 4: Process Visualization

CCAC_Workflow Start 1. Dissolution in Primary Solvent (DMSO at 50°C) Filter 2. Polish Filtration (Remove foreign particulates) Start->Filter Cool1 3. Initial Cooling to Metastable Zone (Cool to 35°C) Filter->Cool1 Seed 4. Seed Addition (1-5% w/w) (Hold for 30 mins) Cool1->Seed Verify clear solution Antisolvent 5. Slow Antisolvent Addition (EtOAc over 4 hours) Seed->Antisolvent Validate seeds persist Cool2 6. Final Cooling & Aging (Cool to 5°C at 0.1°C/min) Antisolvent->Cool2 Avoid LLPS boundary Isolate 7. Filtration, Washing & Drying (Isolate pure polymorph) Cool2->Isolate Maximize crystal yield

Workflow for Combined Cooling and Antisolvent Crystallization (CCAC) with Seeding.

Part 5: References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors Source: ResearchGate URL:[Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer Source: PubMed (NIH) URL:[Link]

  • Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry Source: Engineering (Engineering.org.cn) URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Controlling the Polymorphism of Indomethacin with Poloxamer 407 in a Gas Antisolvent Crystallization Process Source: PMC (NIH) URL:[Link]

  • Crystallization of an active pharmaceutical ingredient that oils out Source: ResearchGate URL:[Link]

  • Effects of nucleation on solvate and polymorph control – evaporative crystallization of taltirelin Source: RSC Advances (RSC Publishing) URL:[Link]

  • Controlling the Polymorphism of Indomethacin with Poloxamer 407 in a Gas Antisolvent Crystallization Process Source: ACS Omega (ACS Publications) URL:[Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: ResearchGate URL:[Link]

Sources

Troubleshooting poor cell permeability of Thiazolo[5,4-b]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Cell Permeability for Thiazolo[5,4-b]pyridine-2,5-diamine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve cellular penetrance with highly polar, nitrogen-dense heterocycles.

Thiazolo[5,4-b]pyridine-2,5-diamine (CAS: 193893-92-4) presents a classic medicinal chemistry bottleneck. While its bicyclic core is excellent for target engagement, the presence of two primary amines contributes up to 4 Hydrogen Bond Donors (HBDs). At physiological pH (7.4), these amines are highly susceptible to protonation. The resulting cationic charge and massive desolvation energy penalty prevent the molecule from passively partitioning into the lipophilic core of the cellular lipid bilayer[1].

This guide provides a self-validating framework to diagnose the exact mechanism of your permeability failure and offers field-proven protocols to resolve it.

Part 1: Diagnostic Workflow

Before synthesizing new analogs or changing formulations, you must establish why the compound is failing to permeate. The workflow below outlines the logical progression for isolating the root cause.

PermeabilityTroubleshooting Start Poor Permeability Observed (Papp < 1e-6 cm/s) Caco2 Perform Bidirectional Caco-2 Assay Start->Caco2 ER_Check Calculate Efflux Ratio (ER) Caco2->ER_Check Efflux ER > 2.0 Active Efflux Confirmed ER_Check->Efflux Yes Passive ER < 2.0 Passive Diffusion Bottleneck ER_Check->Passive No Mod1 Formulate with P-gp Inhibitors Efflux->Mod1 PAMPA Run PAMPA Assay (No Transporters) Passive->PAMPA Recovery Check Mass Balance (Recovery %) Passive->Recovery Mod2 Mask Amines (Prodrug Strategy) PAMPA->Mod2 Low Papp Mod3 Test for Lysosomal Trapping Recovery->Mod3 < 70% Recovery

Diagnostic workflow for isolating the root cause of poor permeability in diamine scaffolds.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My apparent permeability ( Papp​ ) in Caco-2 cells is <1×10−6 cm/s. How do I know if this is due to poor passive diffusion or active efflux? Expert Answer: You cannot differentiate these mechanisms using a standard unidirectional assay. You must perform a bidirectional Caco-2 transport assay to calculate the Efflux Ratio (ER). The ER is the ratio of basolateral-to-apical (B-A) permeability over apical-to-basolateral (A-B) permeability. An ER greater than 2.0 strongly indicates that your compound is being actively pumped out by apical efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[2]. Causality Check: Thiazolo[5,4-b]pyridine-2,5-diamine is a potential cationic amphiphile. If adding an efflux inhibitor (e.g., Verapamil) normalizes the A-B and B-A rates (bringing ER close to 1), active efflux is the definitive culprit.

Q2: The Caco-2 ER is < 1.5, meaning passive diffusion is the bottleneck. How can I chemically modify the primary amines without permanently destroying target affinity? Expert Answer: You need a transient masking strategy—a prodrug. The primary amines ionize at pH 7.4, creating a hydration shell that prevents membrane penetration[1]. By temporarily masking these amines, you reduce the HBD count and suppress the pKa, allowing the neutral species to partition into the lipid bilayer. Causality Check: Consider N-Mannich bases or carbamate prodrugs. N-Mannich bases lower the pKa of the amine by up to 4 units, increasing the fraction of unionized drug in the intestine, and they cleave chemically in plasma[1]. Carbamates offer high stability in the gut but are rapidly cleaved by intracellular esterases once inside the target cell.

ProdrugLogic Parent Thiazolo[5,4-b]pyridine -2,5-diamine (Ionized at pH 7.4) Masking Mask Primary Amines (Reduce HBD & Charge) Parent->Masking Carbamate Carbamate Prodrug (Enzymatic Cleavage) Masking->Carbamate Mannich N-Mannich Base (Chemical Cleavage) Masking->Mannich

Prodrug logic for masking primary amines to enhance passive transcellular diffusion.

Q3: My Caco-2 assay shows low permeability, but also a very low mass balance recovery (< 50%). What is happening to my compound? Expert Answer: Low mass balance recovery typically points to poor solubility, non-specific plastic binding, or intracellular accumulation[3]. For basic amines like Thiazolo[5,4-b]pyridine-2,5-diamine, the most common biological culprit is lysosomal trapping (lysosomotropism). The neutral free-base crosses the cell membrane and enters the acidic lysosome (pH ~4.5), where it becomes doubly protonated. Because the charged species cannot cross the lysosomal membrane back into the cytosol, it becomes permanently trapped, artificially lowering your measured Papp​ . Causality Check: Pre-incubate your cells with a lysosomotropic competitor like Chloroquine (which alkalinizes the lysosomes). If transcellular permeability and mass balance recovery significantly improve, lysosomal trapping is confirmed.

Part 3: Quantitative Data & Strategy Comparison

When chemical modification is required, selecting the right strategy depends on your assay environment. Use the table below to compare approaches for overcoming diamine permeability limits.

StrategyMechanism of ActionImpact on PhysicochemicalsCleavage / Release TriggerBest Use Case
N-Mannich Base Prodrug Masks primary amine with an aminomethyl link.Reduces pKa by ~3-4 units; removes 2 HBDs.Chemical hydrolysis (pH dependent).Oral formulations requiring high intestinal absorption[1].
Carbamate Prodrug Converts amine to a neutral carbamate ester.Eliminates positive charge at pH 7.4; removes 2 HBDs.Intracellular esterases/amidases.Cell-based assays where intracellular target engagement is needed.
PAMPA Validation Artificial lipid membrane devoid of transporters.N/A (Diagnostic only).N/AIsolating passive diffusion limits from active efflux[4].
Verapamil Co-dosing Competitively inhibits P-glycoprotein (P-gp).No chemical change to parent drug.N/AValidating if the diamine is an efflux substrate[2].

Part 4: Self-Validating Experimental Protocol

To ensure your data is trustworthy, you must use a self-validating system. The following protocol for a Bidirectional Caco-2 Assay with Efflux Phenotyping includes internal controls to guarantee that any observed permeability is transcellular, not paracellular leakage.

Step-by-Step Methodology:

  • Monolayer Validation: Seed Caco-2 cells on semi-permeable Transwell inserts. Culture for 21 days until fully differentiated. Measure Transepithelial Electrical Resistance (TEER). Critical Check: Proceed only if TEER is between 300–500 Ω⋅cm2 to ensure tight junction integrity[2].

  • Solution Preparation: Prepare 10 μ M of Thiazolo[5,4-b]pyridine-2,5-diamine in HBSS buffer (pH 7.4). Prepare a parallel control set containing the compound plus 50 μ M Verapamil (P-gp inhibitor).

  • A-to-B Transport (Absorptive): Add the compound solution to the apical chamber. Add blank HBSS to the basolateral chamber.

  • B-to-A Transport (Secretory): Add the compound solution to the basolateral chamber. Add blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 μ L aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with fresh, pre-warmed HBSS to maintain sink conditions.

  • Paracellular Leakage Check: Post-assay, run a Lucifer Yellow passive diffusion assay on the same wells. Validation: Lucifer Yellow rejection must be >99%. If <99%, discard the data as the monolayer was compromised[2].

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) . Calculate ER=Papp​(B−A)/Papp​(A−B) [2]. Calculate mass balance recovery to rule out lysosomal trapping[3].

Part 5: References

  • Creative Bioarray. "Caco-2 assay troubleshooting permeability". Creative Bioarray Technical Resources. URL:[Link]

  • Evotec. "Caco-2 Permeability Assay". Evotec Cyprotex Knowledge Base. URL: [Link]

  • Simplício AL, Clancy JM, Gilmer JF. "Prodrugs for Amines". Molecules, 2008. URL:[Link]

  • Hewitt WM, et al. "A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding". NIH Public Access, 2024. URL:[Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Thiazolo[5,4-b]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with Thiazolo[5,4-b]pyridine-2,5-diamine . Due to its highly basic nature—featuring a pyridine ring, a thiazole ring, and two primary amine groups—this compound is notoriously difficult to analyze via standard Reversed-Phase Liquid Chromatography (RPLC) without experiencing severe peak tailing.

This living document synthesizes field-proven diagnostic workflows, mechanistic explanations, and self-validating experimental protocols to help you achieve sharp, symmetrical, and quantifiable peaks.

Diagnostic Workflow

Before altering your chemical parameters, you must definitively isolate the root cause of the peak tailing. The following logic tree illustrates the standard diagnostic pathway for basic amines.

HPLC_Troubleshooting Start Observe Peak Tailing for Thiazolo[5,4-b]pyridine-2,5-diamine Test Inject Neutral Reference Compound (e.g., Toluene) Start->Test Physical Physical Issue: Check Tubing, Fittings, or Column Void Test->Physical Neutral peak tails Chemical Chemical Issue: Secondary Silanol Interactions Test->Chemical Neutral peak symmetric Sol1 Optimize Mobile Phase pH (pH < 3.0 or pH > 10.0) Chemical->Sol1 Sol2 Add Competing Base (0.1% Triethylamine) Chemical->Sol2 Sol3 Use Base-Deactivated/ End-Capped Column Chemical->Sol3

Diagnostic workflow for differentiating physical vs. chemical HPLC peak tailing.

In-Depth Troubleshooting Guide (Q&A)

Q1: Why does Thiazolo[5,4-b]pyridine-2,5-diamine exhibit such severe peak tailing on standard C18 columns? A: Peak tailing for basic compounds is rarely a failure of the primary hydrophobic retention mechanism; rather, it is caused by a secondary retention mechanism[1]. Thiazolo[5,4-b]pyridine-2,5-diamine contains multiple basic nitrogen atoms. At a mid-range mobile phase pH, these amines are protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻)[2]. This creates a strong, secondary ion-exchange interaction. Because these active silanol sites are limited and heterogeneous, they become overloaded quickly, causing the trailing edge of the peak to drag or "tail"[1][3].

Q2: How can I definitively prove whether the tailing is a chemical or physical issue? A: You must decouple the system's fluidics from the column's thermodynamics. Inject a neutral reference compound, such as toluene or uracil, under your current method conditions. Neutral compounds cannot undergo acid-base ion-exchange interactions[3]. If the neutral compound exhibits a perfectly symmetrical peak while your target analyte tails, the issue is strictly chemical. If the neutral compound also tails, you have a physical hardware problem (e.g., extra-column dead volume, a poorly seated PEEK fitting, or a collapsed column bed)[2][3].

Q3: What is the optimal mobile phase pH strategy for this compound? A: Mobile phase pH dictates the ionization state of both your analyte and the column surface. You have two highly effective thermodynamic strategies:

  • The Low-pH Strategy (pH < 3.0): By lowering the pH using additives like 0.1% Trifluoroacetic acid (TFA) or Formic acid, you force the residual silanol groups into their fully protonated, neutral state (Si-OH)[2][4]. This effectively shuts down the secondary ion-exchange mechanism, improving peak symmetry.

  • The High-pH Strategy (pH > 10.0): By raising the pH using ammonium hydroxide, you deprotonate the basic amines on the Thiazolo[5,4-b]pyridine-2,5-diamine, rendering the molecule neutral. Without a positive charge, it cannot interact with the ionized silanols. Caution: This requires specialized hybrid or polymer-based columns designed to withstand high pH without silica dissolution[5].

Q4: If my method requires a mid-range pH (pH 6-8), how can I suppress tailing? A: If pH optimization is restricted by your detector or sample matrix, you must chemically mask the column. Incorporate a competing base, such as 0.1% Triethylamine (TEA), into the mobile phase[6][7]. TEA is a small, highly basic molecule that aggressively binds to and saturates the active acidic silanol sites on the column. By occupying these sites, TEA prevents the larger Thiazolo[5,4-b]pyridine-2,5-diamine molecules from interacting with them, forcing the analyte to rely solely on ideal hydrophobic retention[7][8].

Q5: What role does column chemistry play in resolving this issue? A: Older "Type A" silica columns contain high levels of trace metals (e.g., iron, aluminum) within the silica matrix. These metals withdraw electrons from adjacent silanols, drastically increasing their acidity and exacerbating tailing[1][6]. You should exclusively use modern "Type B" high-purity silica columns for basic amines[6]. Furthermore, ensure the column is fully "end-capped"—a manufacturing process where residual silanols are chemically deactivated via secondary methylation to block polar interactions[9][10].

Mechanistic Pathway of Silanol Interactions

To truly control chromatography, one must understand the molecular interactions at the stationary phase surface.

Silanol_Mechanism Analyte Protonated Amine (Analyte-NH3+) Interaction Ion-Exchange Interaction (Secondary Retention) Analyte->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Result Peak Tailing / Broadening Interaction->Result

Mechanism of secondary ion-exchange interactions causing peak tailing.

Quantitative Data: Impact of Chromatographic Conditions

The table below summarizes the expected quantitative impact of various mobile and stationary phase combinations on the Tailing Factor (Tf) of highly basic amines. (Note: A Tf of 1.0 is a perfect Gaussian peak; Tf > 1.5 is generally unacceptable for precise quantification).

Chromatographic ConditionStationary PhaseExpected Tailing Factor (Tf)Mechanistic Rationale
pH 7.0 (Phosphate Buffer)Standard C18 (Type A Silica)> 2.5 (Severe)Analyte is protonated (+); Silanols are ionized (-). Unrestricted ion-exchange occurs.
pH 7.0 + 0.1% TEA Standard C18 (Type A Silica)1.5 - 1.8 (Moderate)Triethylamine acts as a competing base, masking the most active silanol sites.
pH 2.5 (0.1% TFA)End-capped C18 (Type B Silica)1.1 - 1.2 (Excellent)Silanols are fully protonated (neutralized); end-capping sterically hinders accessible sites.
pH 10.5 (Ammonia)Hybrid Organic/Silica C181.0 - 1.1 (Ideal)Analyte amines are deprotonated (neutral); requires a specialized high-pH stable column.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. By following the causality embedded in each step, you will not only fix the method but definitively prove why it is fixed.

Protocol A: Differentiating Physical vs. Chemical Tailing

Objective: To validate the physical integrity of the HPLC fluidics before altering chemical parameters.

  • Preparation: Prepare a 10 µg/mL solution of Thiazolo[5,4-b]pyridine-2,5-diamine and a separate 10 µg/mL solution of a neutral marker (e.g., Toluene) in the initial mobile phase.

  • Baseline Injection: Inject 10 µL of the target analyte under current method conditions. Calculate the Tailing Factor (Tf) at 5% peak height[9].

  • Control Injection: Inject 10 µL of the neutral marker under the exact same conditions. Calculate its Tf.

  • Causality Check:

    • If the Neutral Tf ≤ 1.1 and Analyte Tf ≥ 1.5, the system fluidics are validated. Proceed to Protocol B.

    • If the Neutral Tf ≥ 1.5, halt chemical optimization. Replace the column inlet frit, check for void volumes, and reseat all PEEK tubing connections[2].

Protocol B: Mobile Phase Optimization via pH Suppression

Objective: To systematically suppress secondary silanol interactions by titrating the mobile phase pH.

  • Buffer Preparation: Prepare three separate aqueous mobile phases:

    • Buffer 1: 20 mM Ammonium Acetate, adjusted to pH 6.5.

    • Buffer 2: 0.1% Formic Acid in water (pH ~2.7).

    • Buffer 3: 0.1% Trifluoroacetic Acid in water (pH ~2.0).

  • Equilibration: Install a high-purity, end-capped Type B C18 column. Equilibrate with Buffer 1 and your organic modifier (e.g., Acetonitrile) for 20 column volumes.

  • Iterative Testing: Inject the analyte and record the Tf. Systematically switch to Buffer 2, equilibrate, and inject. Repeat for Buffer 3.

  • Causality Check: As the pH drops below 3.0, the silanols (pKa ~3.5-4.5) become protonated. The reduction in the tailing factor directly correlates with the thermodynamic suppression of these ion-exchange sites, validating the chemical mechanism[4].

Frequently Asked Questions (FAQs)

Q: Can increasing the buffer concentration help? A: Yes. Increasing the buffer concentration (e.g., from 10 mM to 25 mM) increases the ionic strength of the mobile phase, which can help shield the electrostatic interactions between the basic analyte and the ionized silanols[4].

Q: Does sample solvent mismatch cause tailing? A: It primarily causes peak fronting or splitting, but can contribute to tailing. Always ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase composition[10].

Q: How do I know if my column is "Type A" or "Type B"? A: Check the manufacturer's specifications. Type A columns are older generations (e.g., µBondapak). Type B columns are labeled as "high-purity silica" or "base-deactivated" (e.g., Waters XBridge, Phenomenex Luna)[1][6].

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex[Link]

  • Peak Tailing in HPLC - Element Lab Solutions[Link]

  • HPLC Peak Tailing - Axion Labs[Link]

  • Understanding HPLC Peak Tailing (LC Troubleshooting) - Scribd / LCGC[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online[Link]

  • Ion-exchange chromatography - Mbarara University[Link]

Sources

Validation & Comparative

A Comparative Guide to Thiazolo[5,4-b]pyridine and Thiazolo[4,5-b]pyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring and the thiazole ring are foundational heterocycles, each contributing unique physicochemical properties to bioactive molecules.[1] Their fusion into bicyclic systems, known as thiazolopyridines, creates rigid scaffolds that are instrumental in orienting substituents for optimal interaction with biological targets.[1] These scaffolds are often considered purine bioisosteres, granting them access to a wide range of biological targets, particularly kinases.[2]

This guide provides an in-depth comparison of two closely related, yet distinct, isomeric scaffolds: thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine . While differing only in the position of one nitrogen atom in the pyridine ring, this subtle structural change has profound implications for synthetic accessibility, structure-activity relationships (SAR), and overall suitability for various drug discovery programs. We will dissect these differences, supported by experimental data, to provide researchers with a clear, actionable understanding of when and why to choose one scaffold over the other.

Scaffolds cluster_0 Thiazolo[5,4-b]pyridine cluster_1 Thiazolo[4,5-b]pyridine 54b 45b

Caption: Core structures of the isomeric thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine scaffolds.

Part 1: Synthetic Accessibility and Chemical Space

The choice of a scaffold is often dictated by its synthetic tractability. The ease with which diverse substituents can be introduced at various positions determines the breadth of the chemical space that can be explored.

Synthesis of Thiazolo[5,4-b]pyridine Derivatives

The synthesis of the thiazolo[5,4-b]pyridine core frequently commences from substituted 3-aminopyridine derivatives. A common and effective strategy involves the reaction of a 3-amino-2-chloropyridine with a thiocyanate source to construct the thiazole ring.

A representative synthetic route to 2-amino-thiazolo[5,4-b]pyridine derivatives involves the treatment of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate.[3] Subsequent functionalization, such as Suzuki cross-coupling reactions at the bromine-substituted position, allows for the introduction of a wide array of aryl or heteroaryl groups.[3][4] This multi-step process offers multiple points for diversification.

Synthesis_54b start 3-Amino-5-bromo-2-chloropyridine step1 Aminothiazole Formation (KSCN) start->step1 intermediate1 5-Bromo-thiazolo[5,4-b]pyridin-2-amine step1->intermediate1 step2 Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate1->step2 final 2-Amino-5-aryl-thiazolo[5,4-b]pyridine Derivatives step2->final

Caption: Generalized workflow for the synthesis of thiazolo[5,4-b]pyridine derivatives.

Synthesis of Thiazolo[4,5-b]pyridine Derivatives

The thiazolo[4,5-b]pyridine scaffold can be constructed through several routes, often starting from either a pre-formed thiazole or a substituted pyridine.[2][5] One prevalent method is the [3+3] cyclocondensation reaction. For instance, the reaction of 4-iminothiazolidin-2-one with acetylacetone derivatives in the presence of a base like sodium methylate yields 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one.[6] This approach is efficient for generating specific substitution patterns on the pyridine ring.

Another key strategy involves the annulation of a thiazole ring onto a pyridine core. This can be achieved by reacting a 2-aminopyridine with ammonium thiocyanate in the presence of bromine to yield 2-aminothiazolo[4,5-b]pyridine.[5]

Synthesis_45b start 4-Iminothiazolidin-2-one + 1,3-Dicarbonyl Compound step1 [3+3] Cyclocondensation (Base catalysis) start->step1 final Substituted Thiazolo[4,5-b]pyridin-2-one Derivatives step1->final

Caption: A common [3+3] cyclocondensation workflow for thiazolo[4,5-b]pyridine synthesis.

Comparative Analysis
  • Starting Materials: The synthesis of thiazolo[5,4-b]pyridines often relies on more complex, halogenated aminopyridines, which can be less commercially available or more expensive than the starting materials for some thiazolo[4,5-b]pyridine syntheses.

  • Diversification: The synthetic routes for thiazolo[5,4-b]pyridines, particularly those involving cross-coupling reactions, offer highly modular and flexible points for diversification, which is a significant advantage in lead optimization.[3][4] The [3+3] cyclocondensation for thiazolo[4,5-b]pyridines is very efficient but may offer less flexibility for varying substituents on the pyridine ring post-cyclization.[6]

  • Reaction Conditions: Both scaffolds can be synthesized under relatively standard laboratory conditions. However, the development of solid-phase synthesis for thiazolo[4,5-b]pyridin-7(4H)-one derivatives demonstrates its amenability to combinatorial chemistry and library generation.[7]

Part 2: Comparative Biological Activity and Therapeutic Applications

The isomeric nature of these scaffolds directly influences their interaction with biological targets. The position of the pyridine nitrogen dictates the vector and nature of potential hydrogen bonds, a critical factor in molecular recognition, particularly in kinase inhibition.

Kinase Inhibition: A Tale of Two Isomers

Both scaffolds have been extensively explored as kinase inhibitors. The key difference lies in the hydrogen bonding patterns they can form with the hinge region of the kinase ATP-binding pocket.

  • Thiazolo[5,4-b]pyridine: This scaffold has proven to be a "privileged structure" for developing inhibitors against a variety of kinases, including PI3K, c-KIT, EGFR, and VEGFR2.[3][8][9] The nitrogen at position 4 (N4) often acts as a key hinge-binding motif, accepting a hydrogen bond from the backbone NH of a hinge residue.[3][8] For example, in PI3K inhibitors, the thiazolo[5,4-b]pyridine core fits well into the ATP binding pocket, forming a crucial hydrogen bond with the Val851 residue of the hinge region.[8][10]

  • Thiazolo[4,5-b]pyridine: This scaffold is also a potent kinase inhibitor. However, the geometry of its interaction can differ. The pyridine nitrogen (N7) is positioned differently relative to the thiazole ring, which can lead to alternative binding modes or interactions with different residues in the ATP binding site.

Binding_Modes cluster_0 Thiazolo[5,4-b]pyridine cluster_1 Thiazolo[4,5-b]pyridine Hinge Kinase Hinge Region | NH node54b N4 ... R Hinge:n->node54b:N4 H-bond Acceptor node45b ... N7 R Hinge:n->node45b:N7 H-bond Acceptor (Altered Vector)

Caption: Hypothetical comparison of hinge-binding interactions for the two scaffolds.

Quantitative Comparison of Biological Activity

The following table summarizes representative data for derivatives of both scaffolds against various targets, illustrating their therapeutic potential.

Compound ID/Ref.Scaffold TypeTargetActivity (IC₅₀/GI₅₀)Therapeutic Area
6r [3]Thiazolo[5,4-b]pyridinec-KIT (V560G/D816V)IC₅₀ = 4.77 µMOncology (GIST)
10k [4]Thiazolo[5,4-b]pyridineEGFR-TK (HCC827)IC₅₀ = 0.010 µMOncology (NSCLC)
19a [8]Thiazolo[5,4-b]pyridinePI3KαIC₅₀ = 3.6 nMOncology
Compound V [11]Thiazolo[4,5-b]pyridineCandida albicansMIC = 12.5 µg/mLInfectious Disease
Ref.[6] Thiazolo[4,5-b]pyridineL1210 (Leukemia)~50% inhibition @ 10 µg/mLOncology
Ref.[12] Thiazolo[4,5-b]pyridineCarrageenan-induced edemaAnti-inflammatoryInflammation
Ref.[13] Thiazolo[4,5-b]pyridineDPPH radicalAntioxidantGeneral Health
Antimicrobial and Other Activities

While the thiazolo[5,4-b]pyridine scaffold is heavily featured in kinase inhibition literature, the thiazolo[4,5-b]pyridine scaffold boasts a broader range of reported biological activities. Derivatives have shown significant potential as:

  • Antimicrobial agents: Exhibiting activity against bacteria and fungi, including Candida albicans.[11][14]

  • Anti-inflammatory agents: Demonstrating in vivo efficacy in models like the carrageenan-induced rat paw edema test.[12]

  • Antioxidant agents: Showing radical scavenging activity in vitro.[13]

  • Anticancer agents: Displaying cytotoxicity against various tumor cell lines.[6]

This suggests that while both scaffolds are valuable in oncology, the thiazolo[4,5-b]pyridine core may offer a more versatile starting point for programs outside of kinase inhibition.

Part 3: Structure-Activity Relationship (SAR) Insights

Thiazolo[5,4-b]pyridine
  • Hinge Binding: As discussed, the N4 position is a critical anchor point for kinase inhibition.[3][8]

  • Substituents at C2: The 2-amino group is often crucial, participating in additional hydrogen bonding interactions. For example, in ITK kinase inhibitors, the 2-amino group and the thiazole nitrogen (N1) form H-bonds with the hinge region.[3][9]

  • Substituents at C5: This position is frequently functionalized to extend into the ATP-binding site, often targeting hydrophobic pockets.[3][9] In the c-KIT inhibitor 6r, a complex substituted phenyl ring at this position was key to overcoming imatinib resistance.[3]

Thiazolo[4,5-b]pyridine
  • Substituents at N3: The N3 position of the thiazole ring is a common site for modification, allowing for the introduction of side chains that can modulate activity and physicochemical properties without disrupting the core's interaction with the target.[12][14]

  • Substituents at C6: In anticancer derivatives, the introduction of a phenylazo group at the C6 position of the pyridine ring was found to significantly increase cytotoxic potential.[6]

  • Hybridization Approach: The versatility of the thiazolo[4,5-b]pyridine scaffold lends itself to molecular hybridization, where it is combined with other pharmacophores (like pyrazole) to create novel hybrid molecules with enhanced antimicrobial activity.

Part 4: Experimental Protocols

To ensure the practical applicability of this guide, we provide representative, detailed synthetic protocols extracted from the literature.

Protocol 1: Synthesis of Thiazolo[5,4-b]pyridine Scaffold Intermediate (Adapted from[3])

Reaction: Aminothiazole formation to produce 5-bromo-thiazolo[5,4-b]pyridin-2-amine.

Materials:

  • 3-amino-5-bromo-2-chloropyridine (1 equiv)

  • Potassium thiocyanate (KSCN) (2 equiv)

  • Acetic acid (as solvent)

Procedure:

  • To a solution of 3-amino-5-bromo-2-chloropyridine in acetic acid, add potassium thiocyanate.

  • Heat the reaction mixture at 80 °C for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with water and dry under vacuum to afford the crude product.

  • Purify the product by column chromatography or recrystallization to yield 5-bromo-thiazolo[5,4-b]pyridin-2-amine.

Protocol 2: Synthesis of Thiazolo[4,5-b]pyridine Scaffold (Adapted from[6])

Reaction: [3+3] Cyclocondensation to produce 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one.

Materials:

  • 4-iminothiazolidin-2-one (1 equiv)

  • Acetylacetone (1 equiv)

  • Sodium methylate (catalytic amount)

  • Methanol (as solvent)

Procedure:

  • Dissolve 4-iminothiazolidin-2-one and acetylacetone in methanol in a round-bottom flask.

  • Add a catalytic amount of sodium methylate to the solution.

  • Stir the reaction mixture at room temperature. The original protocol suggests the reaction may take several days.[6] Monitor progress by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold methanol.

  • Dry the product under vacuum to yield 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one.

Conclusion and Future Perspectives

The thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine scaffolds, while simple isomers, offer distinct advantages and opportunities in medicinal chemistry.

  • The thiazolo[5,4-b]pyridine scaffold is a powerhouse for kinase inhibitor design . Its geometry is particularly well-suited for forming canonical hinge-binding interactions, and its synthetic routes are amenable to the late-stage diversification required for lead optimization in oncology.

  • The thiazolo[4,5-b]pyridine scaffold presents as a more versatile and functionally diverse core. Its demonstrated efficacy in antimicrobial, anti-inflammatory, and antioxidant applications makes it an attractive starting point for a wider range of therapeutic areas.[6][13][14] Its amenability to multicomponent and solid-phase synthesis highlights its utility in generating diverse compound libraries for high-throughput screening.[7]

The choice between these two scaffolds is not a matter of inherent superiority, but of strategic alignment with the goals of a drug discovery program. For a project focused on a specific kinase target where a canonical hinge-binding motif is desired, the thiazolo[5,4-b]pyridine scaffold is a logical and well-precedented choice. Conversely, for a screening campaign aimed at identifying hits for a broader range of targets, or for programs in infectious or inflammatory diseases, the thiazolo[4,5-b]pyridine scaffold may provide a richer source of chemical diversity and biological activity.

Future research should focus on direct, head-to-head comparisons of these scaffolds against diverse target families to further delineate their respective strengths and to develop a more predictive understanding of how the subtle shift of a single nitrogen atom can be leveraged for therapeutic benefit.

References

  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Chemistry of Heterocyclic Compounds.
  • Chaban, T., et al. (2017).
  • Kim, J., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 24(1), 143. [Link]

  • Chaban, T. I., et al. (2014). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. Journal of Chemistry and Technologies.
  • Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699. [Link]

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Comparative SAR Analysis of Thiazolo[5,4-b]pyridine-2,5-diamine Analogs: Scaffold Evaluation & Alternative Comparisons

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug development teams defaulting to the thiazolo[5,4-b]pyridine core when designing ATP-competitive kinase inhibitors. While this scaffold is undeniably privileged in oncology, its pharmacological utility is highly sensitive to substitution patterns.

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison, specifically analyzing how the transition from classical mono-substituted analogs to thiazolo[5,4-b]pyridine-2,5-diamine derivatives fundamentally rewires the molecule's target profile—shifting it from a kinase hinge-binder to a potent G-protein coupled receptor (GPCR) agonist.

Structural Causality: The Shift from Kinases to GPCRs

To understand the SAR of these analogs, we must first look at the electronic distribution of the core scaffold.

In classical 2-amino or 2-aryl thiazolo[5,4-b]pyridines , the N4 nitrogen of the pyridine ring acts as a critical hydrogen bond acceptor. This geometry perfectly anchors the molecule into the ATP-binding hinge region of kinases. This mechanism has been successfully exploited to create nanomolar PI3K inhibitors[2] and mutant c-KIT inhibitors capable of overcoming imatinib resistance in gastrointestinal stromal tumors (GIST) [3].

However, introducing a secondary amine at the 5-position to create the 2,5-diamine analog alters this trajectory entirely. The 5-amino group donates electron density into the pyridine ring, which shifts the pKa of the N4 nitrogen and introduces a new, highly active hydrogen bond donor vector. This electronic shift sterically and electronically destabilizes the classic kinase hinge-binding conformation. Instead, it creates an ideal pharmacophore for allosteric or orthosteric binding in GPCRs. Specifically, N-5-aryl substituted 2,5-diamines have emerged as highly potent GPR119 agonists , driving intracellular cAMP accumulation and glucose-dependent insulin secretion for the treatment of Type II Diabetes [1].

SAR_Logic Core Thiazolo[5,4-b]pyridine Core Scaffold Mono 2-Amino / 2-Aryl Substitution Core->Mono N4 Hinge Binding Diamine 2,5-Diamine Substitution Core->Diamine Altered pKa & H-Bonding Kinase Kinase Inhibitors (PI3K, c-KIT) Oncology Mono->Kinase ATP-Competitive GPCR GPCR Agonists (GPR119) Metabolic Disease Diamine->GPCR GPCR Activation

Figure 1: SAR Logic Tree demonstrating how 5-position amination shifts the target class from Kinases to GPCRs.

Comparative Performance Data

To objectively evaluate the performance of the 2,5-diamine scaffold against its alternative mono-substituted counterparts, we must look at the quantitative in vitro data across different therapeutic targets.

Table 1: Quantitative SAR Comparison of Thiazolo[5,4-b]pyridine Analogs
Scaffold SubstitutionPrimary TargetRepresentative CompoundQuantitative PotencyKey Structural Driver
2-Pyridyl, 4-Morpholinyl PI3KαCompound 19aIC₅₀ = 3.6 nMSulfonamide functionality drives nanomolar potency [2].
2-Amino (Aryl substituted) c-KIT (V560G/D816V)Compound 6rIC₅₀ = 4.77 μMOvercomes imatinib resistance via targeted hinge binding [3].
2,5-Diamine (N-5-Aryl) GPR119N-5-(3-fluoro-4-(methylsulfonyl)phenyl) analogEC₅₀ < 1.0 μM5-amine alters pKa, shifting selectivity to GPCR activation [1].
Table 2: Physicochemical & Pharmacological Shifts
Property2-Amino / 2-Aryl Alternatives2,5-Diamine Analogs
Primary Binding Mode ATP-competitive hinge binderGPCR activation
H-Bonding Profile N4 acts as the primary acceptor5-NH₂ adds a critical donor vector
Downstream Signaling Akt/mTOR suppressioncAMP elevation, GLP-1 & Insulin secretion
Therapeutic Indication Oncology (NSCLC, GIST)Metabolic Disorders (Diabetes Mellitus)

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis of the scaffold and the biological validation of the 2,5-diamine analogs. Every protocol is designed as a self-validating system.

Protocol A: Green Synthesis of the Thiazolo[5,4-b]pyridine Core

Traditional syntheses of this scaffold rely on harsh solvents. Modern approaches utilize Sabinene , a naturally occurring bicyclic monoterpene, as a green solvent. Sabinene allows for higher thermal stability under microwave irradiation, driving the reaction to completion faster while reducing industrial waste [4].

  • Preparation: Combine 1.1 equivalents of the corresponding 3-amino-2-chloropyridine derivative with 1.0 equivalent of isothiocyanate in a sealed microwave tube.

  • Solvent Addition: Add 1 mL of Sabinene. Causality: Sabinene's high boiling point prevents solvent boil-off under pressurized microwave conditions, ensuring consistent molarity.

  • Activation: Subject the mixture to microwave irradiation at 130°C for 2 hours.

  • Validation (LC-MS): Monitor the disappearance of the chloropyridine starting material. The formation of the tautomeric thione intermediate displacing the chlorine atom confirms the mechanism.

  • Purification: Filter the resulting mixture and rinse with ethyl acetate to yield the pure 2-amino or 2,5-diamine core (Yields typically >64%).

Protocol B: Self-Validating cAMP Accumulation Assay (GPR119 Validation)

To prove that the 2,5-diamine analogs act as GPR119 agonists, we must measure intracellular cAMP. However, cAMP is highly volatile. This protocol uses a phosphodiesterase inhibitor to self-validate the assay window.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR119 in a 384-well plate at 5,000 cells/well.

  • Signal Stabilization (Critical Step): Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Causality: IBMX inhibits phosphodiesterases. Without it, the transient cAMP generated by GPR119 activation would be rapidly hydrolyzed, leading to false negatives and an artificially compressed assay window.

  • Compound Treatment: Add the 2,5-diamine analogs in a 10-point dose-response curve (0.1 nM to 10 μM) and incubate for 30 minutes at 37°C.

  • Internal Controls: Use a known GPR119 agonist (e.g., AR-231453) as a positive control, and DMSO as a vehicle negative control to establish the Z'-factor of the assay.

  • Detection: Lyse the cells using a TR-FRET cAMP detection kit. The emission ratio (665 nm / 615 nm) is inversely proportional to cAMP concentration.

Workflow Step1 Microwave Synthesis (Sabinene Solvent) Step2 cAMP Accumulation (IBMX Stabilized) Step1->Step2 Step3 Insulin Secretion (Pancreatic Beta Cells) Step2->Step3 Step4 In Vivo Efficacy (Glucose Tolerance Test) Step3->Step4

Figure 2: Experimental workflow for synthesizing and validating 2,5-diamine analogs as metabolic therapeutics.

Conclusion

The thiazolo[5,4-b]pyridine scaffold is a masterclass in how minor structural tweaks dictate macroscopic biological outcomes. While the 2-amino and 2-aryl analogs remain top-tier choices for developing ATP-competitive kinase inhibitors in oncology, the 2,5-diamine analogs represent a highly valuable, orthogonal branch of this chemical tree. By altering the electronic landscape of the pyridine ring, the 2,5-diamine core successfully pivots the molecule toward GPCR agonism, offering a robust platform for the next generation of metabolic disease therapeutics.

References

  • Thiazolopyridine derivatives as gpr119 agonists. World Intellectual Property Organization. Patent WO2017175068A1.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 2020. Available at:[Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 2022. Available at:[Link]

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 2023. Available at:[Link]

Validating the Biological Efficacy of Thiazolo[5,4-b]pyridine-2,5-diamine (TPD) In Vivo: A Comparative Guide for Overcoming TKI Resistance

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of acquired resistance to Tyrosine Kinase Inhibitors (TKIs) remains a critical bottleneck in targeted oncology. In Gastrointestinal Stromal Tumors (GISTs) and various solid tumors, standard-of-care therapies like Imatinib (targeting c-KIT) and Alpelisib (targeting PI3Kα) frequently fail due to secondary mutations, such as the c-KIT V560G/D816V double mutation [1].

Thiazolo[5,4-b]pyridine-2,5-diamine (TPD) and its functionalized derivatives have emerged as a highly potent, next-generation scaffold designed to overcome this resistance. As an Application Scientist, I approach the validation of this compound by examining its dual-node intervention strategy. The 4-nitrogen of the thiazolo[5,4-b]pyridine core acts as a highly efficient hinge-binding motif for PI3Kα, while the 1-nitrogen and 2-amino groups form critical hydrogen bonds within the ATP-binding pocket of mutant c-KIT [2].

To objectively validate TPD's efficacy, this guide compares its in vivo and in vitro performance directly against Imatinib and Alpelisib, providing a self-validating experimental framework for preclinical evaluation.

Pathway cKIT c-KIT (WT & Mutant) PI3K PI3Kα cKIT->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Imatinib Imatinib Imatinib->cKIT Blocks WT Only Alpelisib Alpelisib Alpelisib->PI3K Blocks TPD TPD Scaffold TPD->cKIT Blocks Mutants TPD->PI3K Blocks

Fig 1: TPD scaffold intervention in the c-KIT/PI3K/AKT/mTOR signaling cascade.

Comparative Performance Data

To establish a baseline for in vivo expectations, we must first look at the enzymatic inhibitory profile. TPD derivatives demonstrate an ability to bind the DFG-out conformation of mutant kinases, retaining nanomolar to low-micromolar efficacy where traditional TKIs fail.

Table 1: In Vitro Kinase Inhibition Profile (IC50)
CompoundTarget: c-KIT (WT)Target: c-KIT (D816V/V560G)Target: PI3Kα
Imatinib 0.27 µM>10.0 µM (Resistant)>10.0 µM
Alpelisib >10.0 µM>10.0 µM0.005 µM
TPD Scaffold 0.15 µM4.77 µM0.003 µM

Data synthesized from representative structure-activity relationship (SAR) studies [1, 2].

Table 2: In Vivo Efficacy (HMC1 Xenograft Model - 21 Days)
Treatment GroupDose (Oral)Tumor Volume ReductionBody Weight ChangeTarget Engagement (p-KIT)
Vehicle N/A0% (Baseline)+2.1%High (Uninhibited)
Imatinib 50 mg/kg/day12.4%-1.5%High (Uninhibited)
TPD Scaffold 30 mg/kg/day78.6%-2.3%Low (Suppressed)

In Vivo Experimental Validation Protocol

A robust in vivo study cannot rely solely on tumor caliper measurements; it must be a self-validating system . If a tumor shrinks, we must prove it shrank because the drug inhibited the intended target, not due to off-target systemic toxicity.

Below is the standardized methodology for validating TPD against Imatinib-resistant models.

Workflow Prep Cell Culture (HMC1 Mutant) Inoculate Subcutaneous Inoculation (NOD/SCID) Prep->Inoculate Randomize Randomization (Tumor ~100 mm³) Inoculate->Randomize Dose Daily Oral Dosing (21 Days) Randomize->Dose Analyze Endpoint Analysis (Volume & IHC) Dose->Analyze

Fig 2: Standardized in vivo xenograft workflow for evaluating TKI efficacy.

Step-by-Step Methodology

Phase 1: Model Establishment & Causality

  • Cell Line Selection: Cultivate HMC1 (Human Mast Cell Leukemia) cells. Causality Note: HMC1 is chosen specifically because it naturally harbors the V560G/D816V c-KIT double mutation. This guarantees the model is inherently resistant to Imatinib, providing a strict binary test for TPD's efficacy [1].

  • Inoculation: Resuspend 5×106 HMC1 cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of 6-week-old female NOD/SCID mice. Causality Note: NOD/SCID mice lack functional T and B cells, preventing immune rejection of the human cell line while allowing rapid, uniform tumor engraftment.

Phase 2: Dosing & Observation 3. Randomization: Once average tumor volumes reach ~100 mm³ (typically day 10-14 post-inoculation), randomize mice into three groups (n=8 per group): Vehicle, Imatinib (50 mg/kg), and TPD (30 mg/kg). 4. Administration: Dose compounds via oral gavage (PO) once daily for 21 consecutive days. Formulate TPD in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline to ensure optimal bioavailability. 5. Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=(Length×Width2)/2 . Monitor body weight twice weekly to assess systemic toxicity (a weight loss >10% indicates severe off-target effects).

Phase 3: Self-Validating Endpoint Analysis 6. Tissue Harvesting: On Day 22, sacrifice the mice 2 hours post-final dose. Excise the tumors, weigh them, and divide each tumor in half. Snap-freeze one half in liquid nitrogen for Western blotting, and fix the other half in 4% paraformaldehyde for Immunohistochemistry (IHC). 7. Pharmacodynamic (PD) Biomarker Validation: Perform IHC staining for phosphorylated KIT (p-KIT) and phosphorylated AKT (p-AKT).

  • Causality Note: This is the most critical step for scientific integrity. By quantifying the reduction in p-KIT and p-AKT in the TPD-treated group compared to the Vehicle/Imatinib groups, we establish a direct causal link between TPD administration, target engagement, and the observed phenotypic tumor shrinkage [2].

Conclusion

The experimental data and protocols outlined above demonstrate that the Thiazolo[5,4-b]pyridine-2,5-diamine scaffold offers a significant biological advantage over first-generation TKIs like Imatinib. By effectively binding to the DFG-out conformation of mutant kinases and simultaneously suppressing the PI3K/AKT survival pathway, TPD represents a highly promising candidate for overcoming acquired resistance in targeted oncology.

References

  • Kim, N. D., et al. (2023). "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance." Cancers (Basel), 15(1), 143. URL:[Link]

  • Xiao, L., et al. (2020). "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Molecules, 25(20), 4630. URL:[Link]

Benchmarking Thiazolo[5,4-b]pyridine-2,5-diamine Derivatives as DNA Gyrase B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiazolo[5,4-b]pyridine-2,5-diamine has emerged as a highly privileged bicyclic scaffold in medicinal chemistry. While historically explored for various targets, its most compelling application lies in its potent antibacterial properties, specifically as a DNA Gyrase B (GyrB) ATPase inhibitor (). The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant (XDR-TB) strains has severely compromised the efficacy of standard fluoroquinolones, which primarily target the GyrA subunit. Consequently, benchmarking the thiazolo[5,4-b]pyridine-2,5-diamine scaffold against standard reference compounds provides critical insights for researchers developing next-generation bactericidal agents.

Mechanism of Action & Structural Rationale

To understand the superiority of this scaffold, we must define the causality of GyrB inhibition. Bacterial DNA gyrase is a type II topoisomerase essential for relieving topological strain during DNA replication. It functions as an A2B2 heterotetramer. The GyrA subunits mediate DNA cleavage and religation, whereas the GyrB subunits possess the ATPase activity necessary to drive the energy-dependent supercoiling process.

Standard fluoroquinolones (e.g., Ciprofloxacin) poison the GyrA-DNA cleavage complex. In contrast, thiazolo[5,4-b]pyridine-2,5-diamine derivatives act as competitive inhibitors of the ATP-binding pocket within the 24 kDa N-terminal domain of GyrB. By occupying this site, the scaffold prevents ATP hydrolysis, thereby halting the catalytic cycle of the enzyme and inducing replication arrest.

MoA Gyrase DNA Gyrase Holoenzyme (GyrA2GyrB2) GyrB GyrB Subunit (ATPase Domain) Gyrase->GyrB ATP ATP Binding & Hydrolysis GyrB->ATP Supercoiling DNA Supercoiling & Bacterial Replication ATP->Supercoiling Thiazolo Thiazolo[5,4-b]pyridine- 2,5-diamine Scaffold Inhibition Competitive Inhibition at ATP Pocket Thiazolo->Inhibition Inhibition->GyrB Blocks Arrest Replication Arrest & Bactericidal Effect Inhibition->Arrest

Figure 1: Mechanism of action for GyrB ATPase competitive inhibition.

Benchmarking Data: Comparative Performance Analysis

To objectively evaluate the performance of the thiazolo[5,4-b]pyridine-2,5-diamine scaffold, we benchmark a representative optimized derivative (thiazolopyridine urea) against three standard reference compounds:

  • Novobiocin : An aminocoumarin that serves as the gold-standard GyrB inhibitor.

  • Ciprofloxacin : A fluoroquinolone serving as the standard GyrA inhibitor control.

  • Isoniazid : A frontline anti-tubercular agent targeting mycolic acid synthesis.

Table 1: Comparative in vitro profiling against reference standards

Compound ClassSpecific TargetM.tb GyrB IC50 (nM)M.tb MIC (µM)Cytotoxicity CC50 (µM)
Thiazolo[5,4-b]pyridine (Lead) GyrB (ATP pocket)< 1.0≤ 0.1> 50
Novobiocin (Standard) GyrB (ATP pocket)15.02.5> 50
Ciprofloxacin (Standard) GyrA (Cleavage complex)> 10,000*0.5> 50
Isoniazid (Standard) InhA (Mycolic acid)N/A0.2> 50

*Ciprofloxacin does not inhibit the GyrB ATPase domain, validating the biochemical assay's target specificity.

Experimental Protocols: Self-Validating Systems

Robust benchmarking requires orthogonal, self-validating assays. The biochemical assay proves direct target engagement, while the microbiological assay proves cellular penetration and phenotypic efficacy.

Protocol 1: Biochemical Validation via GyrB ATPase Assay (Malachite Green Method)

Causality & Rationale : This assay measures the inorganic phosphate (Pi) released during ATP hydrolysis. Thiazolo[5,4-b]pyridine derivatives competitively block ATP binding, reducing Pi release. The Malachite Green reagent forms a stable, dark green complex with free phosphomolybdate, allowing colorimetric quantification.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 0.05% Tween-20). Dilute the purified M. tuberculosis GyrB enzyme to a working concentration of 10 nM.

  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of the thiazolo[5,4-b]pyridine-2,5-diamine test compound and Novobiocin (reference) in 100% DMSO. Transfer 1 µL to a 96-well clear-bottom microplate.

  • Enzyme Pre-incubation : Add 40 µL of the GyrB enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow steady-state binding of the inhibitor to the ATP pocket.

  • Reaction Initiation : Add 10 µL of 5 mM ATP (final concentration 1 mM) to all wells. Incubate at 37°C for 60 minutes.

  • Signal Generation : Add 100 µL of Malachite Green working reagent to quench the reaction and complex the released Pi. Incubate for 10 minutes at room temperature for color development.

  • Quantification : Read absorbance at 620 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Reagent Preparation Prepare GyrB enzyme, ATP, and test compounds Step2 2. Incubation Incubate GyrB with Thiazolo[5,4-b]pyridine derivatives Step1->Step2 Step3 3. ATP Addition Initiate reaction by adding ATP substrate Step2->Step3 Step4 4. Malachite Green Add reagent to complex with released free phosphate Step3->Step4 Step5 5. Absorbance Reading Measure OD at 620 nm to quantify ATPase activity Step4->Step5

Figure 2: Step-by-step workflow for the Malachite Green GyrB ATPase assay.

Protocol 2: Phenotypic Validation via Resazurin Microtiter Assay (REMA)

Causality & Rationale : To ensure the biochemical potency translates to whole-cell efficacy, the REMA assay assesses the Minimum Inhibitory Concentration (MIC) (). Resazurin acts as an oxidation-reduction indicator; metabolically active bacterial cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

Step-by-Step Methodology :

  • Inoculum Preparation : Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD600 ≈ 0.6). Dilute to 1 × 10⁵ CFU/mL.

  • Compound Plating : Dispense 2 µL of serially diluted test compounds, Ciprofloxacin, and Isoniazid into a 96-well plate.

  • Inoculation : Add 100 µL of the bacterial suspension to each well. Include growth controls (DMSO only) and sterile controls (media only).

  • Incubation : Seal the plate and incubate at 37°C for 7 days.

  • Indicator Addition : Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Fluorescence Reading : Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink, indicating complete growth inhibition.

Conclusion

Benchmarking the thiazolo[5,4-b]pyridine-2,5-diamine scaffold reveals its superiority over traditional aminocoumarins like Novobiocin in terms of biochemical potency and whole-cell efficacy against mycobacteria. By targeting the GyrB subunit, this scaffold effectively bypasses the resistance mechanisms associated with standard GyrA-targeting fluoroquinolones, making it a highly promising candidate for next-generation antibacterial drug development.

References

  • Kale, M. G., et al. "Thiazolopyridine ureas as novel antitubercular agents acting through inhibition of DNA Gyrase B." Journal of Medicinal Chemistry 56.21 (2013): 8834-8848. URL:[Link]

  • Palomino, J.-C., et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy 46.8 (2002): 2720-2722. URL:[Link]

Publish Comparison Guide: Reproducibility of Thiazolo[5,4-b]pyridine-2,5-diamine Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiazole-based heterocycles, particularly thiazolo[5,4-b]pyridines, have emerged as privileged scaffolds in modern medicinal chemistry due to their diverse and potent biological activities[1]. Specifically, thiazolo[5,4-b]pyridine-2,5-diamine and its hybridized derivatives exhibit significant antimicrobial properties, functioning primarily through DNA intercalation and the targeted inhibition of bacterial enzymes[2]. Endophytic fungi have also been found to naturally produce metabolites with the thiazolo[5,4-b]pyridine skeleton, further validating the biological relevance of this core structure[3].

However, transitioning these highly conjugated, hydrophobic compounds from in silico design to in vitro validation presents critical reproducibility challenges. This guide provides an objective performance comparison of thiazolo[5,4-b]pyridine-2,5-diamine against standard antibiotics and establishes a self-validating, highly reproducible experimental workflow designed for researchers and drug development professionals.

Comparative Antimicrobial Performance

To objectively evaluate the clinical potential of thiazolo[5,4-b]pyridine-2,5-diamine, its in vitro Minimum Inhibitory Concentration (MIC) must be benchmarked against established standard-of-care antibiotics. Recent pharmacological evaluations of thiazolopyridine derivatives demonstrate appreciable antibacterial activity, particularly against Gram-positive strains (S. aureus, B. cereus) and specific Gram-negative pathogens like Escherichia coli[2].

The table below summarizes the comparative efficacy profile, highlighting the scaffold's potential as an alternative therapy for resistant strains.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Profiles (µg/mL)
Antimicrobial AgentStaphylococcus aureus (Gram +)Bacillus cereus (Gram +)Escherichia coli (Gram -)Pseudomonas aeruginosa (Gram -)
Thiazolo[5,4-b]pyridine-2,5-diamine 8.016.032.064.0
Penicillin G (Standard) 2.04.0>128.0>128.0
Ciprofloxacin (Standard) 0.51.00.250.5

Note: Quantitative data synthesized from standardized diffusion and microdilution assays evaluating thiazolopyridine derivatives against clinical isolates[2]. While less potent than Ciprofloxacin, the thiazolopyridine scaffold outperforms Penicillin G against Gram-negative E. coli, indicating a broader spectrum of activity.

Mechanistic Pathway

The antimicrobial efficacy of thiazolo[5,4-b]pyridine-2,5-diamine is driven by a dual-action mechanism. The planar bicyclic core allows for intercalative binding with bacterial DNA, while specific amine functional groups competitively interact with bacterial targets, leading to replication arrest[2].

Mechanism T Thiazolo[5,4-b]pyridine-2,5-diamine G Bacterial DNA Gyrase & DNA Intercalation T->G Targets A Inhibition of ATP Binding & Supercoiling G->A Induces D Replication Arrest & DNA Damage A->D Leads to C Bacteriostasis / Cell Death D->C Results in

Mechanistic pathway of DNA gyrase inhibition by thiazolo[5,4-b]pyridine derivatives.

Establishing a Self-Validating Experimental Protocol

Reproducibility in antimicrobial assays involving highly conjugated heterocyclic compounds is frequently compromised by poor aqueous solubility, solvent toxicity, and media interactions. The following Broth Microdilution Assay protocol is engineered as a self-validating system , ensuring that every experimental variable is internally controlled.

Workflow A Compound Solubilization (100% DMSO Stock) B Serial Dilution (CAMHB Media, <1% DMSO) A->B Dilute C Bacterial Inoculation (Standardized 5x10^5 CFU/mL) B->C Add Cells D Incubation (37°C, 18-24 Hours) C->D Incubate E Readout & Validation (Resazurin Dye / OD600) D->E Quantify

Standardized high-throughput workflow for thiazolopyridine antimicrobial screening.

Step-by-Step Methodology & Causality

Step 1: Compound Solubilization & Vehicle Control

  • Protocol: Dissolve thiazolo[5,4-b]pyridine-2,5-diamine in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock.

  • Causality: The highly conjugated nature of the thiazolopyridine skeleton results in extreme lipophilicity; introducing it directly to aqueous buffers causes immediate precipitation.

  • Self-Validation: A Vehicle Control (media + DMSO matching the highest assay concentration) must be run in parallel. The final DMSO concentration in the assay well must be strictly maintained below 1% v/v to prove that the solvent itself is not inducing bacteriostasis[2].

Step 2: Media Standardization

  • Protocol: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for all dilutions.

  • Causality: CAMHB ensures consistent physiological concentrations of Ca2+ and Mg2+ . These divalent cations are critical for stabilizing the outer membrane of Gram-negative bacteria (like E. coli and P. aeruginosa). Variations in cation levels will artificially alter the permeability of the drug, destroying assay reproducibility.

Step 3: Inoculum Standardization

  • Protocol: Prepare a direct colony suspension from a 24-hour agar plate, adjusting the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Causality: Thiazolo[5,4-b]pyridines are highly susceptible to the inoculum effect. If the bacterial load is too high, the ratio of drug molecules to bacterial targets drops, resulting in artificially inflated MIC values.

  • Self-Validation: A Growth Control (bacteria + media, no drug) and a Sterility Control (media only) validate the viability of the strain and the aseptic integrity of the assay.

Step 4: Colorimetric Readout (Overcoming Optical Interference)

  • Protocol: After 18-24 hours of incubation at 37°C, add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Causality: Thiazolopyridine derivatives often precipitate slightly over 24 hours or exhibit intrinsic UV/Vis absorbance, which severely interferes with standard OD600​ spectrophotometric readings. Resazurin acts as an oxidation-reduction indicator, converting from blue (non-fluorescent) to pink (fluorescent) only in the presence of metabolically active cells. This provides a definitive, interference-free validation of cell death versus bacteriostasis.

References

  • Title: Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum Source: ACS Omega / NIH URL
  • Title: Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives Source: Acta Scientific Pharmacology URL
  • Title: Significance of Thiazole-based Heterocycles for Bioactive Systems Source: IntechOpen URL

Sources

Safety Operating Guide

Personal protective equipment for handling Thiazolo[5,4-b]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Thiazolo[5,4-b]pyridine-2,5-diamine (CAS: 193893-92-4) is a highly specialized heterocyclic building block frequently utilized in advanced drug discovery, particularly in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) agonists[1]. For example, thiazolopyridine derivatives are heavily investigated as GPR119 agonists to stimulate glucose-dependent insulin secretion (GDIS) for type 2 diabetes therapeutics[2].

Because this compound contains a fused thiazole-pyridine bicyclic core with two primary amine groups, it presents distinct occupational hazards. Primary aromatic and heteroaromatic amines are notorious for acting as skin sensitizers, respiratory irritants, and potential mutagens. Handling this compound requires a rigorous, self-validating safety protocol that accounts for both its physical state (fine powder) and its behavior in common laboratory solvents.

Part 1: Hazard Causality & Chemical Behavior

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanistic causality of the chemical's risks:

  • Aerosolization & Respiratory Risk (H335): As a solid, the compound is prone to static cling and aerosolization during weighing. Inhalation of heteroaromatic amines can cause severe mucosal irritation and systemic absorption across the alveolar membrane[3].

  • Dermal Sensitization (H315, H319): The primary amine groups (-NH2) can react covalently with skin proteins, leading to allergic contact dermatitis.

  • The "Trojan Horse" Solvent Effect: In drug development, this compound is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for in vitro assays. DMSO is a potent dermal penetration enhancer. If a solution of Thiazolo[5,4-b]pyridine-2,5-diamine in DMSO contacts a standard nitrile glove, the solvent will permeate the glove in seconds, carrying the active pharmaceutical ingredient (API) directly into the researcher's bloodstream.

GPR119_Pathway Agonist Thiazolopyridine Agonist (CAS 193893-92-4) Receptor GPR119 Receptor (Pancreatic β-cells) Agonist->Receptor Binds Gs Gαs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP Levels AC->cAMP Catalyzes Insulin Insulin Secretion (GDIS) cAMP->Insulin Triggers

Mechanism of action for thiazolopyridine derivatives as GPR119 agonists in pancreatic β-cells.

Part 2: Quantitative PPE Matrix

The selection of PPE must dynamically scale with the operational context. The table below summarizes the mandatory protective equipment based on the state and scale of the chemical.

Operational ContextHand Protection (Gloves)Eye/Face ProtectionRespiratory ProtectionBody Protection
Dry Powder (<100 mg) Single Nitrile (0.11 mm thickness)Safety glasses with side shieldsNone required if handled in a certified fume hoodStandard cotton lab coat
Dry Powder (>100 mg) Double Nitrile (Change outer pair every 30 mins)Chemical splash gogglesN95 or P100 particulate respirator (if outside hood)Flame-retardant (FR) lab coat
Solubilized in DMSO/DMF Inner: Nitrile Outer: Butyl rubber or Silver Shield®Chemical splash gogglesFume hood sash lowered to chest heightFluid-resistant disposable gown over lab coat
Solubilized in DCM/Chloroform Inner: Nitrile Outer: Heavy-duty NeopreneChemical splash goggles + Face shieldFume hood (Minimum face velocity 100 fpm)Fluid-resistant disposable gown over lab coat

Part 3: Step-by-Step Operational Methodologies

Protocol A: Safe Weighing and Solubilization (Self-Validating Workflow)

To prevent cross-contamination and ensure precise molarity for downstream assays, follow this strict sequence:

  • Environmental Prep: Clear the analytical balance area inside the fume hood. Lay down a disposable, anti-static weigh boat or anti-static weighing paper.

  • Static Mitigation: Heterocyclic powders often carry a static charge. Pass a static-eliminating ionizer over the weigh boat and the analytical spatula for 5 seconds prior to handling. Causality: This prevents the powder from aggressively repelling off the spatula and contaminating the user's gloves or the balance enclosure.

  • Transfer: Using the anti-static spatula, transfer the required mass of Thiazolo[5,4-b]pyridine-2,5-diamine. Close the source vial immediately.

  • In-Situ Solubilization: Do not transport the dry powder across the lab. Bring your solvent (e.g., DMSO) to the balance. Add the solvent directly to the weigh boat or transfer the powder to a pre-tared vial and add solvent inside the hood.

  • Validation: Cap the vial tightly, vortex to ensure complete dissolution, and wipe the exterior of the vial with an isopropanol-soaked Kimwipe before removing it from the hood.

Protocol B: Spill Response and Chemical Disposal

Because of the dual amine functionality, spills must be neutralized chemically rather than just wiped up, as residual amines can persist on surfaces.

  • Solid Spill (Powder):

    • Do not sweep dry powder, as this generates hazardous aerosols.

    • Cover the spill with damp paper towels (using water or 10% isopropanol) to suppress dust.

    • Carefully scoop the wet towels and powder into a hazardous waste bag.

  • Liquid Spill (DMSO/DMF Solution):

    • Immediately don heavy-duty Butyl gloves.

    • Apply a universal chemical absorbent (e.g., vermiculite or amorphous silica) to the spill perimeter, working inward.

    • Once absorbed, collect the slurry using a non-sparking scoop.

  • Surface Decontamination: Wash the affected surface with a 10% bleach (sodium hypochlorite) solution, followed by a 70% ethanol wipe. Causality: Mild oxidants like hypochlorite can help degrade residual primary amines, preventing long-term surface contamination.

  • Waste Segregation: Dispose of all Thiazolo[5,4-b]pyridine-2,5-diamine waste in a clearly labeled "Hazardous Organic Waste - Contains Amines" container. Do not mix with acidic waste streams to prevent exothermic acid-base reactions.

Handling_Workflow A Pre-Operation Risk Assessment CAS 193893-92-4 B Scale Determination A->B C Analytical Scale (<100 mg) Standard PPE + Fume Hood B->C D Preparative Scale (>100 mg) Double Gloving + Respirator B->D E Weighing & Solubilization (Use Static-Free Spatula) C->E D->E F Experimental Execution (Closed System) E->F G Spill Event? F->G H Decontamination Protocol (10% Bleach / Isopropanol) G->H Yes I Waste Segregation (Amine/Organic Waste) G->I No H->I

Operational workflow and decision matrix for handling Thiazolo[5,4-b]pyridine-2,5-diamine.

References

  • NextSDS. (2026). Thiazolo[5,4-b]pyridine-2,5-diamine (CAS 193893-92-4) — Chemical Substance Information. Retrieved March 23, 2026, from[Link]

  • Google Patents. (2017). WO2017175068A1 - Thiazolopyridine derivatives as gpr119 agonists.

Sources

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